4-Allyltoluene
Description
Properties
IUPAC Name |
1-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062983 | |
| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-13-9 | |
| Record name | 4-Allyltoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Isopropenyltoluene | |
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| Record name | 4-Allyltoluene | |
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| Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-allyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |
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| Record name | 4-ALLYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Allyltoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyltoluene, also known as p-allyltoluene, is an organic compound classified as an aromatic hydrocarbon.[1] Its structure features a toluene (B28343) backbone—a benzene (B151609) ring substituted with a methyl group—and an allyl group attached at the para position.[1] This dual functionality of a reactive allyl group and an aromatic ring makes this compound a versatile intermediate in various chemical syntheses, including polymerization and the preparation of more complex organic molecules.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, intended for use by professionals in research and development.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The key quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molecular Weight | 132.20 g/mol | |
| CAS Number | 3333-13-9 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 180-181 °C | |
| Density | 0.865 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.509 | |
| Solubility | Soluble in organic solvents, limited solubility in water. | |
| Flash Point | 54.4 °C (129.9 °F) |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the allyl group, and the methyl protons.
-
Aromatic Protons (C₆H₄): Due to the para-substitution, the aromatic protons will appear as two doublets in the range of δ 7.0-7.3 ppm.
-
Allyl Group Protons (-CH₂-CH=CH₂):
-
The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring will likely appear as a doublet around δ 3.3-3.5 ppm.
-
The methine proton (-CH=) will be a multiplet in the region of δ 5.8-6.1 ppm.
-
The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around δ 4.9-5.2 ppm.
-
-
Methyl Group Protons (-CH₃): A singlet for the methyl protons will be observed upfield, typically around δ 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are:
-
Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 120-140 ppm. The carbon atoms attached to the alkyl groups will have distinct shifts from the other aromatic carbons.
-
Allyl Group Carbons:
-
The methylene carbon (-CH₂-) will likely be in the range of δ 35-40 ppm.
-
The methine carbon (-CH=) is expected around δ 135-140 ppm.
-
The terminal vinyl carbon (=CH₂) should appear around δ 115-120 ppm.
-
-
Methyl Carbon (-CH₃): The methyl carbon signal will be upfield, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the allyl group.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretch (aromatic and vinyl) |
| 3000-2850 | C-H stretch (alkyl) |
| 1640 | C=C stretch (alkene) |
| 1615, 1510, 1450 | C=C stretch (aromatic) |
| 990, 910 | C-H bend (out-of-plane, vinyl) |
| 820 | C-H bend (out-of-plane, para-disubstituted aromatic) |
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at m/z 132. The fragmentation pattern will likely be dominated by the loss of an allyl radical (C₃H₅•, mass 41) to form a stable tropylium-like cation at m/z 91, which is a common fragmentation for alkylbenzenes. Another significant fragmentation could be the loss of a methyl radical (CH₃•, mass 15) to give a fragment at m/z 117.
Reactivity and Synthesis
The chemical reactivity of this compound is characterized by the presence of both the aromatic ring and the allyl group.
-
Aromatic Ring: The toluene moiety can undergo electrophilic aromatic substitution reactions. The methyl and allyl groups are ortho-, para-directing and activating.
-
Allyl Group: The double bond of the allyl group is susceptible to addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. It can also undergo polymerization.
A common method for the synthesis of this compound involves the Friedel-Crafts allylation of toluene with an allyl halide (e.g., allyl chloride) in the presence of a Lewis acid catalyst.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and property determination of this compound are not widely available in public literature. However, general standard procedures for determining key physical properties are described below.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of liquid.
-
Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., an oil bath or a Thiele tube).
-
Heating: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Observation: Continue heating until a continuous stream of bubbles is observed. Then, remove the heat and allow the apparatus to cool slowly.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Determination of Density
-
Mass Measurement: Accurately weigh a clean, dry pycnometer or a volumetric flask of a known volume.
-
Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and bring it to a constant temperature (e.g., 25 °C) in a water bath.
-
Final Mass Measurement: Dry the outside of the pycnometer and weigh it again.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the known volume of the pycnometer.
Biological Activity and Signaling Pathways
While this compound is not widely studied for its biological activity in drug development, it has been identified as a compound that elicits an antennal olfactory response in the Mediterranean fruit fly (Ceratitis capitata). This suggests its potential role as a kairomone for this insect pest.
The general mechanism of olfactory signal transduction in insects involves the binding of volatile odorant molecules to Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons. This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain for processing.
Below is a conceptual diagram illustrating the proposed olfactory signaling pathway initiated by this compound in an insect.
Caption: Conceptual diagram of the olfactory signaling pathway in an insect initiated by this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Safety Information
This compound is a flammable liquid and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
4-Allyltoluene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-allyltoluene, an aromatic hydrocarbon with applications in chemical synthesis, including polymerization and as an organic intermediate.[1] This document details its chemical identifiers, experimental protocols for its synthesis and purification, and a visual representation of a common synthetic workflow.
Core Identifiers and Properties
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 3333-13-9[1][2][3] |
| IUPAC Name | 1-methyl-4-(prop-2-en-1-yl)benzene[2] |
| Synonyms | 1-Allyl-4-methylbenzene, p-Allyltoluene[2][3][4] |
| Chemical Formula | C₁₀H₁₂[2][3] |
| Molecular Weight | 132.20 g/mol [3] |
| PubChem CID | 76851[1] |
| SMILES | Cc1ccc(CC=C)cc1[2] |
| InChI | 1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3[2] |
| InChIKey | WAEOXIOXMKNFLQ-UHFFFAOYSA-N[2] |
| EC Number | 222-063-5 |
| MDL Number | MFCD00048186 |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 0.865 g/mL at 25 °C |
| Refractive Index | n20/D 1.509 |
Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry methodologies. Below are detailed protocols for two common approaches: Grignard reagent coupling and Suzuki-Miyaura cross-coupling.
Synthesis via Grignard Reagent
This method involves the reaction of a Grignard reagent prepared from a halotoluene with an allyl halide. A nickel phosphine (B1218219) complex can be used as a catalyst.
Materials:
-
Magnesium turnings
-
Allyl chloride
-
Dichloro[1,4-bis(diphenylphosphino)butane]nickel(II) (or similar nickel phosphine complex)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Aqueous solution of ammonium (B1175870) chloride (for quenching)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent, 4-tolylmagnesium bromide.
-
Coupling Reaction: Once the Grignard reagent is formed, the nickel phosphine complex catalyst is added, followed by the slow addition of allyl chloride. The reaction mixture is typically heated to reflux for a specified period to ensure the completion of the reaction.
-
Work-up: The reaction is cooled and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.
-
Extraction and Drying: The organic layer is separated, washed with water, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling provides a versatile method for forming carbon-carbon bonds. In this case, it would involve the reaction of an arylboronic acid with an allyl halide, catalyzed by a palladium complex.
Materials:
-
4-Methylphenylboronic acid
-
Allyl bromide or chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., sodium carbonate, potassium phosphate)
-
Anhydrous solvent (e.g., toluene, dimethoxyethane (DME), or a mixture with water)
Procedure:
-
Reaction Setup: In a reaction vessel, 4-methylphenylboronic acid, the palladium catalyst, and the base are combined.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to remove oxygen.
-
Solvent and Reagent Addition: The anhydrous solvent is added, followed by the addition of the allyl halide.
-
Reaction: The mixture is heated to a temperature appropriate for the chosen catalyst and solvent system and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Synthetic Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of this compound using the Grignard reaction methodology.
Caption: Grignard synthesis workflow for this compound.
References
An In-depth Technical Guide to 4-Allyltoluene: Molecular Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-allyltoluene (also known as p-allyltoluene), a valuable aromatic hydrocarbon intermediate in various chemical syntheses. This document details its molecular structure, physicochemical properties, spectroscopic data, and provides an exemplary synthesis protocol.
Molecular Structure and Formula
This compound is an organic compound featuring a toluene (B28343) backbone, which is a benzene (B151609) ring substituted with a methyl group, and an allyl group (–CH₂–CH=CH₂) attached at the para position (position 4) of the aromatic ring[1].
Chemical Formula: C₁₀H₁₂[1][2]
Molecular Weight: 132.20 g/mol [2]
SMILES: Cc1ccc(CC=C)cc1
InChI Key: WAEOXIOXMKNFLQ-UHFFFAOYSA-N
References
Synthesis of 4-Allyltoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-allyltoluene, a valuable intermediate in organic synthesis. The document details established methodologies, including the Suzuki-Miyaura coupling, Kumada-Corriu coupling, and the Heck reaction. Each section includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.
Overview of Synthesis Pathways
The synthesis of this compound can be effectively achieved through several cross-coupling methodologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide focuses on three robust and widely utilized palladium or nickel-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, two main approaches are feasible: the coupling of 4-tolylboronic acid with an allyl halide or the reaction of a 4-halotoluene with an allylboronic acid derivative.
Reaction Scheme: 4-Tolylboronic Acid and Allyl Bromide
Experimental Protocol
Materials:
-
4-Tolylboronic acid
-
Allyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-tolylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Add allyl bromide (1.2 eq) to the reaction mixture via syringe.
-
Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford this compound.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [1][2] |
| Reaction Time | 4-6 hours | [2] |
| Reaction Temperature | 80-90 °C | [2] |
Kumada-Corriu Coupling
The Kumada-Corriu coupling provides an alternative route to this compound through the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful when starting from an aryl halide.
Reaction Scheme: 4-Tolylmagnesium Bromide and Allyl Bromide
Experimental Protocol
Materials:
-
Magnesium turnings
-
Allyl bromide
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a few milliliters of anhydrous THF.
-
Add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool to room temperature.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve Ni(dppp)Cl₂ (0.02 eq) in anhydrous THF.
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 4-tolylmagnesium bromide solution to the catalyst mixture.
-
Add a solution of allyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by fractional distillation under reduced pressure to obtain this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-75% | [3] |
| Reaction Time | 12-16 hours | |
| Reaction Temperature | 0 °C to RT |
Heck Reaction
The Heck reaction offers a pathway to this compound by coupling an aryl halide with an alkene, in this case, propene. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Reaction Scheme: 4-Iodotoluene (B166478) and Propene
Experimental Protocol
Materials:
-
4-Iodotoluene
-
Propene gas
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a high-pressure reaction vessel, combine 4-iodotoluene (1.0 eq), palladium(II) acetate (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and triethylamine (1.5 eq) in DMF.
-
Seal the vessel and purge with propene gas.
-
Pressurize the vessel with propene to the desired pressure (e.g., 2-5 atm).
-
Heat the reaction mixture to 100-120 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the excess propene.
-
Pour the reaction mixture into water and extract with pentane (3 x).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane eluent) or fractional distillation.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 50-65% | |
| Reaction Time | 24 hours | |
| Reaction Temperature | 100-120 °C |
Product Characterization: this compound
The successful synthesis of this compound can be confirmed by various spectroscopic methods.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 176-177 °C | |
| Density | 0.865 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.509 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J = 7.8 Hz, 2H), 7.03 (d, J = 7.8 Hz, 2H), 5.95 (m, 1H), 5.10-5.00 (m, 2H), 3.35 (d, J = 6.7 Hz, 2H), 2.32 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 137.2, 135.8, 129.1, 128.8, 115.6, 39.8, 21.0. |
| IR (neat, cm⁻¹) | 3075, 2920, 1640, 1515, 1450, 995, 910, 810. |
| MS (EI, m/z) | 132 (M+), 117, 91. |
Purification
The final purity of this compound is crucial for its subsequent applications. The primary methods of purification for the crude product obtained from the synthesis pathways described above are fractional distillation and column chromatography.
-
Fractional Distillation: This is an effective method for purifying this compound on a larger scale, especially after a Kumada-Corriu coupling. The significant difference in boiling points between the product and potential high-boiling byproducts allows for efficient separation under reduced pressure.
-
Column Chromatography: For smaller scale reactions or when impurities have similar boiling points to the product, flash column chromatography on silica gel is the preferred method. A non-polar eluent such as hexane is typically sufficient to isolate the pure product.
Experimental Workflow Overview
References
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 4-Allyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Allyltoluene (also known as p-methylallylbenzene) is a versatile aromatic hydrocarbon featuring a toluene (B28343) backbone substituted with an allyl group at the para position. This unique structure, combining an electron-rich aromatic ring with a reactive terminal alkene, makes it a valuable intermediate in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, including reactions at the allyl group's double bond, modifications at the benzylic position, and substitutions on the aromatic ring. This guide provides a comprehensive overview of the synthesis, chemical behavior, and spectroscopic properties of this compound, complete with experimental protocols and reaction pathway diagrams to serve as a technical resource for professionals in research and drug development.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic scent. It is soluble in common organic solvents but has limited solubility in water.[1] Its key physical and spectroscopic properties are summarized below for quick reference.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| CAS Number | 3333-13-9 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.865 g/mL at 25 °C | |
| Boiling Point | 183-185 °C | |
| Refractive Index (n20/D) | 1.509 | |
| Flash Point | 54.4 °C (129.9 °F) | |
| ¹H NMR (CDCl₃) | δ 7.10 (d, 2H), 7.07 (d, 2H), 5.95 (m, 1H), 5.05 (m, 2H), 3.32 (d, 2H), 2.31 (s, 3H) | (Predicted) |
| ¹³C NMR (CDCl₃) | δ 137.5, 136.9, 135.5, 129.1, 128.6, 115.8, 39.5, 21.0 | [2] (Analogous) |
| Key IR Absorptions (cm⁻¹) | ~3075 (C-H, alkene), ~3020 (C-H, aromatic), ~2920 (C-H, alkyl), ~1640 (C=C), ~1515 (C=C, aromatic), ~915, ~995 (alkene bends) | (Predicted) |
| Key MS Fragments (m/z) | 132 (M+), 117 (M-CH₃), 91 (tropylium ion) | [3] (Analogous) |
Synthesis of this compound
This compound can be synthesized through several standard organometallic cross-coupling reactions. A common and effective laboratory method involves the reaction of a Grignard reagent with an allyl halide.
Logical Workflow for Grignard Synthesis
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of this compound from 4-bromotoluene and allyl bromide.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried or oven-dried before use.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the 4-bromotoluene solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure full formation of the Grignard reagent (4-methylphenylmagnesium bromide).
-
-
Coupling Reaction:
-
Cool the Grignard solution in an ice bath.
-
Add a solution of allyl bromide (1.1 equivalents) in the same anhydrous solvent to the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C during the addition.
-
After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield pure this compound. Expected Yield: 70-85%.
-
Chemical Reactivity and Behavior
The reactivity of this compound is dictated by its two primary functional components: the allyl group and the substituted aromatic ring .
Reactions of the Allyl Group
The terminal double bond of the allyl group is susceptible to a variety of addition and transformation reactions.
-
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[2][4]
-
Syn-Dihydroxylation: The alkene can be converted to a vicinal diol with syn stereochemistry using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄).[5][6]
Catalytic hydrogenation of the allyl double bond readily proceeds to form 4-propyltoluene. This is typically achieved using hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C) in a solvent such as ethanol (B145695) or ethyl acetate.
Olefin metathesis provides a powerful method for C-C bond formation. This compound can undergo self-metathesis or cross-metathesis with other alkenes, catalyzed by ruthenium-based complexes like Grubbs' catalysts.[7][8]
-
Self-Metathesis: In the presence of a Grubbs catalyst, this compound can dimerize to form 1,4-di(p-tolyl)but-2-ene, releasing ethylene (B1197577) gas which drives the reaction to completion.[7]
-
Cross-Metathesis: Reaction with a different terminal alkene allows for the synthesis of more complex, substituted alkenes. The choice of catalyst (e.g., Grubbs 1st or 2nd generation, Hoveyda-Grubbs) can influence efficiency and stereoselectivity.[8]
Experimental Protocol: Self-Metathesis of this compound
-
Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent) to a dry Schlenk flask containing a magnetic stir bar. Dissolve it in a minimal amount of degassed, anhydrous dichloromethane or toluene.
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (typically 0.5-2.0 mol%) to the solution.
-
Reaction: Seal the flask and stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The evolution of ethylene gas may be observed.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to isolate the product. Expected Yield: >90%.
Reactions Involving the Aromatic Ring
The toluene moiety, activated by both the methyl and allyl groups, can participate in electrophilic aromatic substitution and serves as a scaffold for cross-coupling reactions.
The methyl and allyl groups are both ortho-, para-directing and activating. Due to steric hindrance from the allyl group, electrophilic attack will predominantly occur at the position ortho to the methyl group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation will yield the corresponding substituted this compound derivative.
Cross-coupling reactions are fundamental in drug development for constructing complex molecular architectures. This compound can act as the alkene component in Heck reactions, or its halogenated derivatives can be used in Suzuki couplings.
-
The Heck Reaction: this compound, as a terminal alkene, can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to form a new, substituted alkene.[5][9][10] The reaction typically proceeds with high trans selectivity.[5]
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction with this compound as the alkene.
-
The Suzuki Coupling: While this compound itself is not a direct partner, halogenating it (e.g., at the 2-position via EAS) creates a substrate (e.g., 2-bromo-4-allyltoluene) for Suzuki coupling. This aryl bromide can then be coupled with a wide variety of aryl or vinyl boronic acids or esters using a palladium catalyst and a base to form C-C bonds. This two-step sequence is a powerful strategy for building biaryl or styrene-like structures.
Polymerization Behavior
Allyl monomers, including this compound, are known to be challenging to polymerize via free-radical methods. This difficulty arises from "degradative chain transfer," where a hydrogen atom is abstracted from the allylic position, forming a highly stabilized radical that is slow to re-initiate polymerization, leading to low molecular weight polymers.[11]
However, polymerization can be achieved under specific conditions:
-
Coordination Polymerization: Ziegler-Natta catalysts, typically based on titanium and organoaluminum compounds, can polymerize terminal alkenes.[3] This method can produce linear, stereoregular polymers under milder conditions than radical polymerization.
-
Cationic Polymerization: In the presence of a strong Lewis acid initiator, the double bond of this compound can be attacked to generate a carbocation, which can then propagate. This method is sensitive to reaction conditions and monomer purity.
Conclusion
This compound is a compound of significant synthetic utility, offering two distinct points of reactivity for chemical modification. The allyl group enables a host of transformations including oxidation, metathesis, and polymerization, while the aromatic ring provides a platform for electrophilic substitution and palladium-catalyzed cross-coupling reactions. This dual nature makes it a valuable building block for constructing complex organic molecules, with direct applications in materials science and as a key intermediate in the synthesis of pharmaceutical compounds. The protocols and data presented in this guide offer a foundational resource for scientists looking to exploit the rich chemical behavior of this versatile molecule.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PubChemLite - this compound (C10H12) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C10H12 | CID 76851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 9. google.com [google.com]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Bio-Profile of 4-Allyltoluene: A Technical Guide for Researchers
Introduction
4-Allyltoluene, a substituted aromatic hydrocarbon, has garnered interest within the scientific community for its potential applications stemming from its diverse biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and structurally similar compounds, tailored for researchers, scientists, and drug development professionals. The document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies where available, and visualizes relevant processes to facilitate a comprehensive understanding of this compound's bio-profile.
Insect Attractant Activity
One of the most well-documented biological activities of this compound is its role as an insect attractant, particularly for the Mediterranean fruit fly (Ceratitis capitata).
Electrophysiological and Behavioral Response
Studies utilizing electroantennography (EAG) have demonstrated that this compound elicits a strong antennal olfactory response in the Mediterranean fruit fly. While specific EC50 values are not extensively reported in the reviewed literature, the EAG response data indicates a significant sensitivity of the fly's antennae to this compound, suggesting its potential as a potent attractant.
Table 1: Electroantennography (EAG) Response to this compound
| Species | Response Level | Notes |
| Ceratitis capitata (Mediterranean fruit fly) | Strong | Indicates high sensitivity of antennal receptors. |
Experimental Protocol: Electroantennography (EAG)
The general methodology for assessing the antennal response to this compound involves the following steps:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect (e.g., Mediterranean fruit fly). The base of the antenna is placed into a recording electrode, and the tip is brought into contact with a reference electrode. Both electrodes are filled with a saline solution.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antennal preparation. A defined volume of air containing a known concentration of this compound is injected into the airstream.
-
Signal Recording: The change in electrical potential between the recording and reference electrodes, known as the EAG response, is amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is measured and compared to the response elicited by a control (e.g., solvent alone) and a standard reference compound.
Antimicrobial Activity of a Structurally Related Compound: 4-Allylbenzene-1,2-diol
Direct studies on the antimicrobial properties of this compound are limited. However, extensive research has been conducted on the closely related compound, 4-allylbenzene-1,2-diol (also known as hydroxychavicol), demonstrating significant antibacterial activity, particularly against plant pathogens.
Antibacterial Spectrum and Potency
4-Allylbenzene-1,2-diol has been shown to possess broad-spectrum antibacterial activity against several plant pathogenic bacteria. The minimum inhibitory concentration (MIC) values have been determined for various strains.
Table 2: Antibacterial Activity of 4-Allylbenzene-1,2-diol against Plant Pathogens [1]
| Bacterial Strain | Abbreviation | MIC (μmol/L) |
| Xanthomonas oryzae pv. oryzae | Xoo | 333.75 |
| Xanthomonas axonopodis pv. citri | Xac | >1335 |
| Xanthomonas oryzae pv. oryzicola | Xoc | 333.75 |
| Xanthomonas campestris pv. mangiferaeindicae | Xcm | 667.5 |
| Xanthomonas fragariae | Xf | 1335 |
| Xanthomonas campestris pv. campestris | Xcc | 1335 |
| Pectobacterium carotovorum subsp. brasiliense | Pcb | >1335 |
| Pectobacterium carotovorum subsp. carotovorum | Pcc | 1335 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of 4-allylbenzene-1,2-diol against various bacterial strains is typically determined using a broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
-
Serial Dilution: 4-Allylbenzene-1,2-diol is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted compound.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
A Historical and Technical Guide to 4-Allyltoluene for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of 4-allyltoluene, a versatile aromatic hydrocarbon, this whitepaper provides a comprehensive historical literature review and technical data for scientists and professionals in drug development and chemical research.
Introduction
This compound, also known as p-allyltoluene or 1-allyl-4-methylbenzene, is an organic compound characterized by a toluene (B28343) molecule substituted with an allyl group at the para position.[1] This colorless to pale yellow liquid with a distinct aromatic odor has been a subject of scientific interest for over a century due to its versatile reactivity, stemming from the presence of both an aromatic ring and a reactive allyl group.[1] Its journey from early academic curiosity to a valuable intermediate in various chemical syntheses, including potential applications in the pharmaceutical and fragrance industries, reflects the evolution of organic chemistry. This guide provides a detailed historical and technical overview of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing important chemical pathways.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a chemical compound begins with its physical and chemical properties. Over the years, the characteristics of this compound have been well-documented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3333-13-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂ | [1][2] |
| Molecular Weight | 132.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic aromatic | [1] |
| Density | 0.865 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.509 | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR | Data available in spectral databases | [1][3][4][5] |
| ¹³C NMR | Data available in spectral databases | [1][3][4][5] |
| IR | Data available in spectral databases | [1][3][4][5] |
| Mass Spec (EI) | Data available in spectral databases | [1][3][4][5] |
Note: Specific peak and shift data can be accessed through the Spectral Database for Organic Compounds (SDBS) hosted by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][3][4][5]
Historical Synthesis of this compound
The synthesis of this compound has evolved significantly since the late 19th and early 20th centuries, reflecting advancements in synthetic organic chemistry. Early methods often involved multi-step processes, while modern techniques offer more direct and efficient routes.
Early Synthetic Approaches
While a definitive first synthesis report is elusive in readily available literature, early methods for the preparation of allylated aromatic compounds can be inferred from the development of key organic reactions. The historical German chemistry journal, Berichte der deutschen chemischen Gesellschaft, which began publication in 1868, is a likely source for early reports on such compounds.[2][6][7][8][9]
One of the earliest and most logical approaches to synthesizing this compound would have been through the Claisen rearrangement of allyl p-tolyl ether. This reaction, discovered in the early 20th century, involves the thermal rearrangement of an allyl aryl ether to an o-allylphenol.[10] To obtain the para isomer, the ortho positions would need to be blocked, or a subsequent rearrangement from the ortho to the para position would be required.
Another classical approach is the Friedel-Crafts alkylation of toluene with an allyl halide, such as allyl bromide or chloride, in the presence of a Lewis acid catalyst like aluminum chloride. However, this reaction is often plagued by issues of polysubstitution and rearrangement of the allyl group.
A more reliable early method would have been the Grignard reaction , involving the reaction of p-tolylmagnesium bromide with an allyl halide. This method offers better control over the position of the allyl group.
Experimental Protocol: Synthesis of this compound via Grignard Reaction (Historical Perspective)
This protocol is a generalized representation based on established Grignard reaction procedures from the early 20th century.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
p-Bromotoluene
-
Allyl bromide
-
Dilute hydrochloric acid
-
Anhydrous calcium chloride
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. Once all the p-bromotoluene has been added, the mixture is refluxed for 30 minutes to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).
-
Reaction with Allyl Bromide: The solution of the Grignard reagent is cooled in an ice bath. A solution of allyl bromide in anhydrous diethyl ether is then added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is stirred at room temperature for one hour and then gently refluxed for 30 minutes.
-
Work-up: The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to decompose the magnesium complex. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ethereal extracts are washed with water, a dilute solution of sodium bicarbonate, and finally with water again. The ethereal solution is then dried over anhydrous calcium chloride.
-
Purification: The diethyl ether is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.
Caption: Synthesis of this compound via Grignard reaction.
Modern Synthetic Methods
Modern synthetic chemistry has introduced more efficient and selective methods for the synthesis of this compound and its derivatives. These methods often employ transition metal catalysts and offer milder reaction conditions. For instance, ruthenium-catalyzed C-H allylation of aromatic compounds with allyl alcohols or ethers provides a direct route to allylated arenes.[11]
Applications of this compound
The unique chemical structure of this compound makes it a valuable intermediate in several fields, from agriculture to pharmaceuticals.
Attractant for the Mediterranean Fruit Fly (Ceratitis capitata)
One of the most well-documented applications of this compound is as a kairomonal attractant for the male Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest.[12][13][14] Electroantennography (EAG) studies have shown that this compound elicits a strong olfactory response in this insect.[12][14][15] The presence of both the allyl group and the methyl substituent on the aromatic ring are key structural features for this attraction.[12]
The olfactory signaling pathway in insects is a complex process. Odorant molecules like this compound are thought to be captured by odorant-binding proteins (OBPs) in the sensillar lymph of the insect's antennae.[15][16][17] These proteins then transport the odorant to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[18][19][20] The binding of this compound to a specific OR triggers a conformational change, leading to the opening of an ion channel and the generation of an electrical signal. This signal is then transmitted to the brain, resulting in a behavioral response, in this case, attraction. While the specific OBPs and ORs that interact with this compound in Ceratitis capitata are still a subject of ongoing research, the general mechanism provides a framework for understanding its action.
Caption: Olfactory signaling pathway of this compound in insects.
Precursor in Drug Synthesis
The chemical scaffold of this compound and its derivatives holds potential in the synthesis of pharmaceuticals. While direct synthesis of major drugs starting from this compound is not prominently featured in the literature, its structural motifs are present in several important drug molecules. Plausible synthetic routes can be envisioned where this compound or a closely related precursor could be utilized.
Potential in the Synthesis of Nabumetone (B1676900):
Nabumetone is a non-steroidal anti-inflammatory drug (NSAID).[21][22] Its structure, 4-(6-methoxy-2-naphthyl)butan-2-one, can be conceptually derived from a precursor that might be synthesized using methodologies applicable to this compound. For example, a Friedel-Crafts acylation of 2-methoxynaphthalene, a reaction analogous to those used to functionalize toluene, is a key step in some patented syntheses of nabumetone.[21][22][23][24][25]
Caption: Conceptual link between this compound synthesis and nabumetone precursors.
Potential in the Synthesis of Etodolac (B1671708):
Etodolac is another NSAID.[23][24][26] The synthesis of etodolac often involves the construction of a pyrano[3,4-b]indole ring system.[12][24][26][27][28] While a direct role for this compound is not immediately apparent, the ethyl group on the indole (B1671886) ring of etodolac could potentially be derived from the reduction of a vinyl group, which in turn could be formed from the isomerization of an allyl group. This suggests a hypothetical pathway where a derivative of this compound could serve as a starting material.
Role in the Fragrance and Polymer Industries
The history of synthetic fragrances dates back to the 19th century, with the development of methods to produce aromatic compounds.[7][8][16][25] While the specific historical contribution of this compound to the fragrance industry is not extensively documented in readily available sources, its aromatic and slightly spicy odor profile suggests its potential use as a component in fragrance formulations. The industrial production of allylated aromatic hydrocarbons has been a significant area of petrochemical research.[11][29][30][31][32] Furthermore, the allyl group in this compound allows for polymerization reactions, indicating its potential use in the synthesis of specialty polymers and resins.[29]
Conclusion
This compound is a molecule with a rich, albeit not always explicitly detailed, history in organic chemistry. From its likely early synthesis through classical reactions to its modern applications as a valuable chemical intermediate, it continues to be a compound of interest for researchers. Its role as a potent insect attractant highlights the intricate chemical communication in the natural world and offers opportunities for the development of environmentally friendly pest management strategies. Furthermore, its structural relationship to important pharmaceutical compounds underscores the potential for developing novel synthetic routes to valuable drugs. This guide has provided a comprehensive overview of the historical and technical aspects of this compound, serving as a valuable resource for professionals in chemical research and drug development. Further exploration of historical chemical archives and focused research into its biological interactions and synthetic utility will undoubtedly continue to expand our understanding and application of this versatile molecule.
References
- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]
- 7. upload.wikimedia.org [upload.wikimedia.org]
- 8. Berichte - Deutsche Chemische Gesellschaft - Google 圖書 [books.google.com.hk]
- 9. Berichte - Deutsche Chemische Gesellschaft, Berlin - Google 圖書 [books.google.com.tw]
- 10. Thermal rearrangement of allyl vinyl ether: heavy-atom kinetic isotope effects and the transition structure | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Laboratory Evaluation of Natural and Synthetic Aromatic Compounds as Potential Attractants for Male Mediterranean fruit Fly, Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Olfactory receptor neurons in two Heliothine moth species responding selectively to aliphatic green leaf volatiles, aromatic compounds, monoterpenes and sesquiterpenes of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Olfactory receptor and circuit evolution promote host specialisation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Olfactory receptors in neural regeneration in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]
- 22. nabumetone [chembk.com]
- 23. Nabumetone, BRL-14777, Nabuser, Listran, Relafen, Relifen, Arthaxan, Relifex-药物合成数据库 [drugfuture.com]
- 24. data.epo.org [data.epo.org]
- 25. patents.justia.com [patents.justia.com]
- 26. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 27. jetir.org [jetir.org]
- 28. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 31. Petrochemical - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4-Allyltoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-allyltoluene in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility based on chemical principles and provides a detailed experimental protocol for determining precise quantitative solubility.
Introduction to this compound
This compound, also known as 1-allyl-4-methylbenzene, is an organic compound with the chemical formula C₁₀H₁₂.[1] It consists of a toluene (B28343) molecule substituted with an allyl group at the para position. As a non-polar aromatic hydrocarbon, its solubility is primarily governed by the principle of "like dissolves like," which suggests it will be readily soluble in non-polar organic solvents and have limited solubility in polar solvents and is insoluble in water.[1]
Qualitative Solubility Profile
Based on its chemical structure, this compound is expected to be miscible with a variety of common non-polar and weakly polar organic solvents. The presence of the benzene (B151609) ring and the allyl group contributes to its non-polar nature.
Expected Solubility:
-
High Solubility/Miscibility: Toluene, Benzene, Hexane, Cyclohexane, Diethyl Ether, Chloroform, Dichloromethane, Ethyl Acetate.
-
Moderate Solubility: Acetone, Ethanol, Methanol. The solubility in these more polar solvents is expected to be lower than in non-polar solvents.
-
Insoluble: Water.
Quantitative Solubility Data
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines the widely accepted "shake-flask" method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer if a chromophore is present and a standard curve can be established).
-
Syringes and syringe filters (0.45 µm)
-
Vials with airtight septa
Procedure:
-
Preparation of a Saturated Solution:
-
In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The presence of a distinct layer of undissolved this compound is necessary to ensure the solution is saturated.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the two phases to separate completely.
-
Carefully withdraw a known volume of the solvent phase (the top or bottom layer, depending on the relative densities of the solvent and this compound) using a syringe. To avoid contamination from the undissolved solute, it is crucial to draw the sample from the clear portion of the solvent layer.
-
Immediately filter the collected sample through a 0.45 µm syringe filter into a clean, sealed vial to remove any microscopic droplets of the undissolved solute.
-
Accurately dilute the filtered sample with the same pure organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method.
-
The concentration of this compound in the diluted sample is determined by comparing its peak area to a pre-established calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage (% w/w).
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound and the conceptual relationship governing its solubility.
References
An In-depth Technical Guide to 4-Allyltoluene: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyltoluene, a substituted aromatic hydrocarbon, is a compound of interest in various chemical and biological research fields. This technical guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, potential synthetic routes, and known biological activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed data presentation and experimental methodologies.
Chemical Identity and Properties
This compound is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and alternative names is provided below, along with its key chemical identifiers.
Synonyms and Alternative Names
| Synonym/Alternative Name | Source |
| 1-Allyl-4-methylbenzene | [1] |
| p-Allyltoluene | [2][3] |
| 1-Methyl-4-(2-propen-1-yl)benzene | [2] |
| 3-(4-Methylphenyl)-1-propene | [2] |
| Toluene (B28343), p-allyl- | [3] |
| p-Methylallylbenzene | [3] |
| 1-Methyl-4-(2-propenyl)benzene | [2] |
| Benzene, 1-methyl-4-(2-propenyl)- | [2] |
| 1-methyl-4-prop-2-enylbenzene | [4] |
| 4-Methyl(allyl)benzene | [2] |
| 3-p-Tolylpropene | [3] |
| p-tolyl-2-propene | [3] |
| 1-(p-Tolyl)-2-propene | [3] |
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| CAS Number | 3333-13-9 | [1] |
| EC Number | 222-063-5 | |
| MDL Number | MFCD00048186 | |
| Appearance | Colorless to light yellow/light brown liquid | [2][3] |
| Density | 0.865 g/mL at 25 °C | [3] |
| Boiling Point | 180-181 °C | [3] |
| Refractive Index | n20/D 1.509 | [3] |
| Flash Point | 54.4 °C (129.9 °F) | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water | [2] |
| InChI | 1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | [4] |
| InChIKey | WAEOXIOXMKNFLQ-UHFFFAOYSA-N | [4] |
| SMILES | Cc1ccc(CC=C)cc1 | [4] |
Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are available in various databases, including the NIST WebBook[5] and PubChem[6], and are crucial for the structural confirmation of this compound.
Synthesis of this compound: Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, its structure—an allyl group attached to a toluene ring—lends itself to well-established cross-coupling reactions. The following sections provide generalized methodologies for the synthesis of this compound using Kumada, Suzuki-Miyaura, and Sonogashira coupling reactions. These protocols are based on general procedures for similar transformations and should be optimized for the specific substrates.
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8] For the synthesis of this compound, this could involve the coupling of an allyl Grignard reagent with a p-tolyl halide or vice versa.
General Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). A solution of the appropriate organic halide (e.g., 4-bromotoluene (B49008) or allyl bromide) in the same solvent is added dropwise to initiate the formation of the Grignard reagent.
-
Coupling Reaction: In a separate flask, the catalyst (e.g., PdCl₂(dppf) or NiCl₂(dppe)) is dissolved in anhydrous THF.[9] The second coupling partner (e.g., allyl chloride or 4-tolylmagnesium bromide) is added, followed by the dropwise addition of the prepared Grignard reagent at 0 °C.
-
Reaction Monitoring and Work-up: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS 3333-13-9: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-ALLYL-4-METHYLBENZENE | 3333-13-9 [chemicalbook.com]
- 4. PubChemLite - this compound (C10H12) [pubchemlite.lcsb.uni.lu]
- 5. Benzene, 1-methyl-4-(2-propenyl)- [webbook.nist.gov]
- 6. This compound | C10H12 | CID 76851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Access to the odor world: olfactory receptors and their role for signal transduction in insects | Semantic Scholar [semanticscholar.org]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada Coupling | NROChemistry [nrochemistry.com]
The Enigmatic Mechanism of 4-Allyltoluene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the fundamental mechanism of action of 4-allyltoluene (also known as p-allyltoluene). Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate its biological effects, with a focus on its established role in insect olfaction and its probable metabolic fate and toxicological implications in mammalian systems.
Executive Summary
This compound, an aromatic hydrocarbon, has a clearly defined role in eliciting olfactory responses in certain insect species, most notably the Mediterranean fruit fly.[1] Its mechanism of action in this context is believed to involve direct interaction with olfactory receptors. However, a comprehensive understanding of its fundamental mechanism of action in mammalian systems is less clear and is largely inferred from the well-documented metabolic pathways of structurally similar compounds, such as toluene (B28343) and allylbenzene. In mammals, this compound is likely metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may be responsible for its toxicological profile. This guide will detail these known and inferred mechanisms, present available data, and outline experimental protocols for further investigation.
Established Mechanism of Action: Insect Olfaction
The most direct evidence for the biological activity of this compound comes from studies on insect olfaction. It has been identified as a compound that can elicit an antennal olfactory response in the Mediterranean fruit fly (Ceratitis capitata).[1] This indicates that this compound can bind to and activate olfactory receptors located in the insect's antennae, triggering a neuronal signal that is interpreted as a specific odor.
Inferred Mechanism of Action in Mammalian Systems: Metabolic Activation
While direct studies on the mechanism of action of this compound in mammals are scarce, its effects can be inferred from the well-established metabolic pathways of related aromatic hydrocarbons like toluene and allylbenzene. The primary mechanism is likely not receptor-mediated pharmacological activity but rather metabolic activation to reactive intermediates that can cause cellular damage.
Proposed Metabolic Pathway
The metabolism of this compound is expected to proceed via oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. Two main sites of oxidation are the methyl group of the toluene moiety and the allyl group.
Toxicological Implications of Metabolites
The formation of an epoxide on the allyl group is of particular toxicological concern. Epoxides are electrophilic and can react with nucleophilic cellular macromolecules such as DNA and proteins, leading to adduct formation, which can cause cytotoxicity and genotoxicity. This is a common mechanism of toxicity for many aromatic hydrocarbons.
Quantitative Data
Table 1: Urinary Metabolites of 4-Isopropenyltoluene in Rabbits
| Metabolite | Chemical Name |
| 1 | 2-(p-tolyl)propanoic acid |
| 2 | p-(1-carboxyethyl)benzoic acid |
| 3 | 2-hydroxy-2-(p-tolyl)propanoic acid |
| 4 | 2-(p-tolyl)-1,2-propanediol |
| 5 | 4-isopropenylbenzoic acid |
Data sourced from studies on the metabolism of 4-isopropenyltoluene, a structurally similar compound.
Experimental Protocols
To further elucidate the fundamental mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro Metabolism Studies
Objective: To identify the metabolites of this compound and the specific CYP450 enzymes involved.
Methodology:
-
Incubate this compound with human liver microsomes or recombinant human CYP450 enzymes in the presence of an NADPH-generating system.
-
Extract the metabolites from the incubation mixture using a suitable organic solvent.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites.
-
To identify the specific CYP enzymes involved, use a panel of recombinant human CYP enzymes or selective chemical inhibitors.
Cytotoxicity and Genotoxicity Assays
Objective: To assess the potential for this compound and its metabolites to cause cellular damage.
Methodology:
-
Cytotoxicity: Treat relevant cell lines (e.g., HepG2 human liver cancer cells) with increasing concentrations of this compound. Assess cell viability using assays such as the MTT or LDH release assay.
-
Genotoxicity:
-
Ames test: Evaluate the mutagenic potential of this compound and its metabolites using different strains of Salmonella typhimurium.
-
Comet assay: Assess DNA damage in cells treated with this compound.
-
Micronucleus test: Evaluate chromosomal damage in treated cells.
-
In Vivo Toxicology Studies
Objective: To determine the toxicological profile of this compound in a whole-animal model.
Methodology:
-
Administer this compound to rodents (e.g., rats or mice) via a relevant route of exposure (e.g., oral gavage, inhalation).
-
Monitor the animals for clinical signs of toxicity.
-
At the end of the study, collect blood for clinical chemistry and hematology analysis.
-
Perform a complete necropsy and collect tissues for histopathological examination, with a focus on the liver and other potential target organs.
-
Analyze urine and feces for metabolites to understand the pharmacokinetic profile.
Conclusion and Future Directions
The fundamental mechanism of action of this compound is multifaceted. While its role as an insect olfactory stimulant is established, its effects in mammals are likely driven by its metabolism to reactive intermediates. Further research is required to fully characterize its metabolic pathways, identify its molecular targets, and establish a definitive toxicological profile. The experimental approaches outlined in this guide provide a roadmap for future investigations that will be critical for a comprehensive risk assessment and for understanding the full biological impact of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Allyltoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-allyltoluene, a valuable intermediate in organic synthesis. The described method is based on a nickel-catalyzed Kumada cross-coupling reaction between 4-methylphenylmagnesium bromide and allyl bromide. This approach offers a direct and efficient route to the target molecule.
Reaction Principle
The synthesis of this compound is achieved through a Kumada coupling, which is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide. In this specific application, the Grignard reagent, 4-methylphenylmagnesium bromide, is prepared in situ from 4-bromotoluene (B49008) and magnesium metal. This organometallic species then reacts with allyl bromide in the presence of a nickel-phosphine catalyst to form the desired carbon-carbon bond, yielding this compound.
Experimental Protocols
Synthesis of this compound via Kumada Coupling
This protocol details the necessary steps for the preparation of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 17.1 g (11.4 mL) | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 1.1 |
| Allyl Bromide | C₃H₅Br | 120.98 | 13.3 g (10.9 mL) | 1.1 |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride | C₂₇H₂₆Cl₂NiP₂ | 540.07 | 270 mg | 0.005 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | - |
| Brine | NaCl (aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Grignard Reagent:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is flame-dried under a stream of inert gas (nitrogen or argon).
-
After cooling to room temperature, magnesium turnings (2.67 g, 1.1 eq) and a crystal of iodine are added to the flask.
-
Anhydrous diethyl ether (50 mL) is added to the flask.
-
A solution of 4-bromotoluene (17.1 g, 1.0 eq) in anhydrous diethyl ether (100 mL) is prepared and transferred to the dropping funnel.
-
A small portion (~10 mL) of the 4-bromotoluene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining 4-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Kumada Coupling Reaction:
-
The flask containing the freshly prepared 4-methylphenylmagnesium bromide is cooled in an ice bath.
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (270 mg, 0.005 eq) is added to the stirred Grignard solution.
-
A solution of allyl bromide (13.3 g, 1.1 eq) in anhydrous diethyl ether (100 mL) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid (~100 mL) until the magnesium salts dissolve.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (GC-MS) | >98% |
| Boiling Point | 177-178 °C |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Catalytic cycle of the Kumada coupling reaction.
Application Notes and Protocols for the Use of 4-Allyltoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-allyltoluene (also known as 1-allyl-4-methylbenzene), a versatile building block in organic synthesis. Its reactive allyl group and modifiable aromatic ring make it a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential applications in medicinal chemistry and materials science. This document outlines key reactions, experimental protocols, and quantitative data for several important transformations of this compound.
Wacker-Tsuji Oxidation: Synthesis of 1-(p-tolyl)propan-2-one
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[1] This method provides a direct route to 1-(p-tolyl)propan-2-one, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Reaction Scheme
Caption: Wacker-Tsuji oxidation of this compound.
Quantitative Data
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl2 (10) | CuCl (1 equiv.) | DMF/H₂O (7:1) | Room Temp. | 24 | 70-80 (estimated) | [2] |
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stir bar and a balloon of oxygen, add palladium(II) chloride (10 mol%) and copper(I) chloride (1 equivalent).
-
Add a 7:1 mixture of dimethylformamide (DMF) and water.
-
Stir the mixture vigorously under an oxygen atmosphere for 30 minutes.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford 1-(p-tolyl)propan-2-one.
Epoxidation: Synthesis of 2-methyl-3-(p-tolyl)oxirane
Epoxidation of the allyl group in this compound using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide.[2][3] This oxirane is a versatile intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functionalities.
Reaction Scheme
Caption: Epoxidation of this compound with m-CPBA.
Quantitative Data
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | m-CPBA (1.1 equiv.) | Dichloromethane (B109758) (DCM) | 0 to Room Temp. | 4 | >90 (typical) | General Protocol[4] |
Experimental Protocol
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the solution of this compound over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 3.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-methyl-3-(p-tolyl)oxirane.
Heck Reaction: C-C Coupling with Aryl Halides
The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an alkene with an aryl halide in the presence of a palladium catalyst.[5] This reaction can be applied to this compound to synthesize more complex substituted alkenes, which are precursors to a variety of pharmacologically active molecules.
Reaction Scheme
Caption: Heck reaction of this compound with an aryl halide.
Quantitative Data
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | 80-90 (estimated) |
Experimental Protocol
-
To a Schlenk tube, add palladium(II) acetate (B1210297) (2 mol%), triphenylphosphine (B44618) (4 mol%), and the aryl halide (1 equivalent).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dimethylformamide (DMF) and triethylamine (B128534) (2 equivalents) via syringe.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
Olefin Cross-Metathesis: A Tool for Alkene Elongation
Olefin cross-metathesis, often utilizing Grubbs' catalysts, allows for the exchange of alkylidene groups between two alkenes.[1][6] This reaction can be used to introduce new functional groups onto the allyl side chain of this compound, for instance, by reacting it with an electron-deficient alkene like methyl acrylate (B77674).
Reaction Scheme
Caption: Cross-metathesis of this compound.
Quantitative Data
| Entry | Cross-Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Grubbs' 2nd Gen. (5) | Dichloromethane | 40 | 12 | 60-70 (estimated) |
Experimental Protocol
-
In a glovebox, dissolve this compound (1 equivalent) and methyl acrylate (1.5 equivalents) in anhydrous and degassed dichloromethane.
-
Add the Grubbs' second-generation catalyst (5 mol%) to the solution.
-
Seal the reaction vessel and heat it to 40 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to isolate the cross-metathesis product.
Hydroformylation: Synthesis of Aldehydes
Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene.[7][8] When applied to this compound, this reaction can yield a mixture of linear and branched aldehydes, with the regioselectivity being influenced by the choice of catalyst and ligands.[9] These aldehydes are valuable precursors for alcohols, carboxylic acids, and amines.
Reaction Scheme
Caption: Hydroformylation of this compound.
Quantitative Data
| Entry | Catalyst | Ligand | Pressure (CO/H₂) | Solvent | Temperature (°C) | Linear:Branched Ratio |
| 1 | Rh(acac)(CO)₂ | PPh₃ | 20 bar (1:1) | Toluene (B28343) | 80 | Varies with ligand |
| 2 | Rh(acac)(CO)₂ | Xantphos | 20 bar (1:1) | Toluene | 80 | High (favors linear) |
Experimental Protocol
-
In a high-pressure autoclave, place the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂, 0.1 mol%) and the desired phosphine (B1218219) ligand (e.g., PPh₃ or Xantphos, 0.4 mol%).
-
Add anhydrous toluene and this compound (1 equivalent).
-
Seal the autoclave, purge with syngas (a 1:1 mixture of CO and H₂), and then pressurize to 20 bar.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
After cooling and carefully venting the autoclave, analyze the product mixture by GC to determine the conversion and regioselectivity.
-
Concentrate the reaction mixture and purify the aldehydes by column chromatography or distillation.
Cationic Polymerization
The allyl group of this compound can participate in polymerization reactions. Cationic polymerization, initiated by a Lewis acid, can be employed to produce polymers with a poly(this compound) backbone.[10] The properties of the resulting polymer will depend on the reaction conditions and the molecular weight distribution.
Workflow Diagram
Caption: Workflow for the cationic polymerization of this compound.
Experimental Protocol
-
Dry all glassware thoroughly and conduct the reaction under an inert atmosphere.
-
Dissolve this compound in a dry, non-polar solvent such as hexane (B92381) in a reaction vessel equipped with a magnetic stirrer and cooled to a low temperature (e.g., -78 °C).
-
Slowly add a Lewis acid initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂), to the solution.
-
Maintain the low temperature and stir the reaction mixture for several hours.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR for structural analysis.
These application notes are intended to serve as a guide for the synthetic manipulation of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.iwu.edu [scholars.iwu.edu]
- 4. rsc.org [rsc.org]
- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Polymerization of 4-Allyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques for the polymerization of 4-allyltoluene. This document details protocols for cationic, free-radical, and Ziegler-Natta polymerization, offering insights into the synthesis of poly(this compound). Due to the specific reactivity of the allyl group, polymerization of this compound can present unique challenges, including a tendency towards low molecular weight polymers in free-radical pathways. The following sections provide detailed methodologies and expected outcomes for each technique.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound and structurally similar monomers. It is important to note that specific data for the homopolymerization of this compound is limited in publicly available literature; therefore, some data is illustrative of typical results for allyl monomers under the specified conditions.
Table 1: Cationic Polymerization of Allyl-functionalized Monomers
| Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DCC/SnCl₄/n-Bu₄NBr | CH₂Cl₂ | -15 | ~40 (for allyl-functionalization) | 3540 - 7800 | ~1.25 | Illustrative[1] |
| TMPCl/TiCl₄ | Cyclohexane/CH₃Cl | -80 | >90 (for copolymerization) | Variable | >1.5 | Illustrative[2] |
Data for allyl-telechelic poly(4-acetoxystyrene) and isobutylene/4-vinylbenzenecyclobutylene copolymerization are presented as illustrative examples of cationic polymerization of allyl-containing monomers.
Table 2: Free-Radical Polymerization of Allyl Monomers
| Initiator | Concentration (mol%) | Solvent | Temperature (°C) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AIBN | 2 | Toluene (B28343) | 70 | Low to Moderate | Low | Broad | General Observation[3] |
| Benzoyl Peroxide | 1-5 | Bulk | 80 | Low to Moderate | Low | Broad | General Observation[3] |
Free-radical polymerization of allyl monomers is often characterized by low yields and low molecular weights due to degradative chain transfer.[3]
Table 3: Ziegler-Natta (Co)polymerization of this compound
| Catalyst System | Cocatalyst | Solvent | Temperature (°C) | Monomer Conversion (%) | Polymer Yield ( g/mol ·h) | PDI (Mw/Mn) | Reference |
| Et(Ind)₂ZrCl₂ | MAO | Toluene | 50 | >90 (copolymerization) | High (for copolymerization) | Narrow | Illustrative |
Data is based on the copolymerization of ethylene (B1197577) and p-allyltoluene, indicating the feasibility of using Ziegler-Natta catalysts for the polymerization of this compound.
Experimental Protocols
Cationic Polymerization Protocol
This protocol is based on methodologies for the cationic polymerization of styrenic and other vinyl monomers, which can be adapted for this compound.
Materials:
-
This compound (purified by passing through activated alumina)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Initiator: Dicumyl chloride (DCC) or a similar carbocation initiator
-
Co-initiator/Lewis Acid: Tin (IV) chloride (SnCl₄)
-
Proton Trap (optional): 2,6-di-tert-butylpyridine (B51100) (DTBP)
-
Quenching agent: Pre-chilled methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
In a Schlenk flask equipped with a magnetic stirrer, dissolve the purified this compound in anhydrous dichloromethane to the desired concentration (e.g., 1 M).
-
If using a proton trap, add 2,6-di-tert-butylpyridine to the monomer solution.
-
Cool the solution to the desired reaction temperature (e.g., -15 °C to -78 °C) using a suitable cooling bath.
-
In a separate, dry syringe, prepare the initiator solution (e.g., DCC in dichloromethane).
-
In another dry syringe, prepare the co-initiator solution (e.g., SnCl₄ in dichloromethane).
-
Add the initiator to the stirred monomer solution, followed by the slow, dropwise addition of the co-initiator.
-
Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours).
-
Terminate the reaction by adding an excess of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Free-Radical Polymerization Protocol
This protocol outlines a standard procedure for the free-radical polymerization of vinyl monomers, which can be applied to this compound. Note that due to the high probability of chain transfer reactions with allyl compounds, this method typically yields polymers with low molecular weights.
Materials:
-
This compound (inhibitor removed by passing through a suitable column)
-
Solvent (e.g., Toluene, Benzene)
-
Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Nitrogen or Argon gas supply
-
Reaction vessel with condenser and magnetic stirrer
Procedure:
-
Place the purified this compound and solvent in the reaction vessel.
-
Add the radical initiator (typically 0.1 to 2 mol% with respect to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere.
-
Maintain the temperature and stirring for a specified period (e.g., 4 to 24 hours).
-
Cool the reaction mixture to room temperature.
-
If the polymer is in solution, precipitate it by slowly adding the solution to a stirred excess of a non-solvent like methanol.
-
Isolate the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Ziegler-Natta Polymerization Protocol
This protocol is adapted from procedures for the Ziegler-Natta polymerization of olefins and the copolymerization of ethylene with this compound.
Materials:
-
This compound (purified and dried)
-
Toluene (anhydrous)
-
Catalyst: e.g., Et(Ind)₂ZrCl₂ (or other metallocene catalysts), or a classic Ziegler-Natta catalyst like TiCl₄ on a MgCl₂ support.
-
Cocatalyst: Methylaluminoxane (MAO) or Triethylaluminium (TEA)
-
Nitrogen or Argon gas supply (glovebox or Schlenk line)
-
Polymerization reactor
Procedure:
-
All operations should be carried out under a strictly inert atmosphere (glovebox or Schlenk line) due to the high reactivity of the catalyst components with air and moisture.
-
In a polymerization reactor, add anhydrous toluene.
-
Introduce the cocatalyst (e.g., MAO solution) to the reactor.
-
In a separate vessel, dissolve the catalyst in toluene and then add it to the reactor.
-
Stir the catalyst/cocatalyst mixture for a short period to allow for activation.
-
Inject the purified this compound into the reactor to initiate polymerization.
-
Maintain the desired reaction temperature (e.g., 50 °C) and pressure for the specified polymerization time.
-
Terminate the polymerization by adding a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer in a large volume of methanol.
-
Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Visualizations
Caption: Cationic polymerization workflow for this compound.
Caption: Free-radical polymerization mechanism of this compound.
Caption: Ziegler-Natta polymerization process for this compound.
References
Application Notes and Protocols for the Identification and Quantification of 4-Allyltoluene
These application notes provide detailed methodologies for the identification and quantification of 4-allyltoluene, a key aromatic compound, utilizing various analytical techniques. The protocols are intended for researchers, scientists, and professionals in drug development and related fields.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it ideal for analyzing complex matrices such as essential oils and reaction mixtures. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectral data for unequivocal identification by comparing the fragmentation pattern to spectral libraries. For quantitative analysis, a Flame Ionization Detector (FID) is often used in conjunction with or as an alternative to the MS detector due to its high precision and wide linear range.
Experimental Protocol:
a. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane (B92381) or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation:
-
For liquid samples (e.g., essential oils), dilute an accurately weighed amount of the sample in a suitable solvent to bring the concentration of this compound within the calibration range.
-
An internal standard (e.g., n-dodecane or another suitable hydrocarbon) can be added to both standards and samples to improve quantification accuracy and precision.
-
b. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless injector |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min (hold for 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 40-400 |
| Data Acquisition | Full Scan Mode |
c. Data Analysis:
-
Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The expected molecular ion peak is at m/z 132, with characteristic fragment ions.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Quantitative Data (GC-FID/MS):
| Parameter | Expected Value |
| Retention Time | 8 - 12 min (approx.) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
Note: These values are typical and should be experimentally determined during method validation.
GC-MS Workflow Diagram:
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For a non-polar compound like this compound, a reversed-phase HPLC method is suitable. This method is particularly useful for samples that are not volatile enough for GC or for matrices that may be incompatible with GC analysis. UV detection is a common and robust method for the quantification of aromatic compounds.
Experimental Protocol:
a. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
b. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm (or at the absorbance maximum of this compound) |
c. Data Analysis:
-
Identification: The this compound peak is identified by its retention time, which should be consistent with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration in the sample is determined from this curve.
Expected Quantitative Data (HPLC-UV):
| Parameter | Expected Value |
| Retention Time | 5 - 10 min (approx.) |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Linearity (R²) | > 0.998 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Note: These values are typical and should be experimentally determined during method validation.
HPLC Analysis Workflow Diagram:
Caption: Workflow for the HPLC-UV analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of this compound. NMR is primarily a qualitative technique for structural confirmation but can be used for quantitative analysis (qNMR) with appropriate internal standards and experimental parameters.
Experimental Protocol:
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
b. NMR Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 400 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~12 ppm | ~220 ppm |
c. Data Analysis and Expected Spectra:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the allyl group protons, and the methyl group protons. The integration of the peaks will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the allyl group, and the methyl carbon.
Logical Relationship for Structure Elucidation:
Caption: Logical workflow for NMR-based structure elucidation.
Applications of 4-Allyltoluene Derivatives in Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-allyltoluene derivatives in research, with a focus on their emerging potential in anticancer drug discovery. The information presented is curated for researchers in medicinal chemistry, pharmacology, and materials science.
Application Note 1: Anticancer Activity of this compound Derivatives
Derivatives of this compound, particularly those based on the naturally occurring phenolic compound eugenol (B1671780) (4-allyl-2-methoxyphenol), have demonstrated significant potential as anticancer agents. Research has focused on synthesizing novel analogs and evaluating their cytotoxic effects against various cancer cell lines. These studies indicate that the 4-allyl scaffold is a promising pharmacophore for the development of new therapeutic agents.
One area of investigation involves the synthesis of 1,2,3-triazole derivatives of eugenol. These compounds have been shown to exhibit potent cytotoxic activity against breast cancer cell lines, with some derivatives showing efficacy comparable to the established chemotherapeutic drug Doxorubicin.[1] The mechanism of action for some of these derivatives involves the induction of cell cycle arrest at the G2 and S phases, leading to apoptosis of cancer cells.[1]
Another approach has been the synthesis of ester derivatives of 4-allyl-2-methoxyphenol. These derivatives have shown good activity in inhibiting the growth of human breast cancer cells (MCF-7).[2][3] The synthesis of these compounds can be achieved through methods like the Yamaguchi esterification, which allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[2]
The collective findings suggest that modifications to the this compound backbone can lead to the development of potent and selective anticancer compounds. Further research into the synthesis of diverse derivatives and the elucidation of their mechanisms of action is warranted.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected this compound (eugenol) derivatives against human breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide (B10538) (Compound 9) | MDA-MB-231 | 6.91 | |
| 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl) benzohydrazide (Compound 9) | MCF-7 | 3.15 | |
| Doxorubicin (Reference) | MDA-MB-231 | 6.58 | |
| Doxorubicin (Reference) | MCF-7 | 3.21 |
Experimental Protocols
Protocol 1: Synthesis of 4-Allyl-2-methoxyphenyl Ester Derivatives via Yamaguchi Esterification
This protocol describes a general one-pot procedure for the synthesis of 4-allyl-2-methoxyphenyl ester derivatives.
Materials:
-
4-Allyl-2-methoxyphenol (Eugenol)
-
Carboxylic acid of choice
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired carboxylic acid (0.75 mmol) and triethylamine (0.75 mmol) in anhydrous dichloromethane.
-
To this solution, add 2,4,6-trichlorobenzoyl chloride (0.75 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add 4-dimethylaminopyridine (0.75 mmol) and 4-allyl-2-methoxyphenol (0.50 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure ester derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Note: The reaction yields for this method are reported to be in the range of 80-90%.
Caption: Synthetic workflow for 4-allyl-2-methoxyphenyl ester derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative from the stock solution in complete medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for certain eugenol derivatives, which involves the induction of cell cycle arrest.
Caption: Proposed mechanism of action: cell cycle arrest.
References
- 1. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
Application Notes and Protocols: 4-Allyltoluene as a Monomer in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyltoluene, also known as p-allyltoluene, is an aromatic hydrocarbon featuring a toluene (B28343) backbone substituted with an allyl group. Its chemical structure, possessing both a polymerizable allyl double bond and an aromatic ring, makes it an intriguing monomer for the synthesis of specialty polymers. The presence of the methyl group on the aromatic ring can influence the polymer's properties, such as its thermal stability and solubility. While the homopolymerization of this compound is not extensively documented in publicly available literature, its copolymerization has been explored, and analogies to structurally similar monomers like substituted styrenes and allylbenzene (B44316) provide a basis for proposing synthetic methodologies. The resulting polymers and copolymers could find applications in areas such as specialty coatings, advanced materials, and as modifiers for commodity plastics. The pendant allyl group in the polymer chain also offers a site for post-polymerization modification, allowing for the introduction of various functionalities relevant to drug delivery and other biomedical applications.
Monomer Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 3333-13-9 |
| Synonyms | 1-Allyl-4-methylbenzene, p-allyltoluene |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.865 g/mL at 25 °C |
| Boiling Point | 191-192 °C |
| Refractive Index | n20/D 1.509 |
Polymerization of this compound
Based on the chemical structure of this compound and established polymerization techniques for similar monomers, several methods can be proposed for its polymerization. It is important to note that allyl monomers, in general, exhibit a tendency towards degradative chain transfer in free-radical polymerization, which can lead to the formation of low molecular weight polymers.
Proposed Homopolymerization Protocols
The following protocols are proposed based on general principles of polymer chemistry and data from related monomers. Experimental validation and optimization are strongly recommended.
1. Cationic Polymerization
Cationic polymerization is a potential route for polymerizing this compound, drawing parallels to the polymerization of other styrene (B11656) derivatives like p-methylstyrene. The electron-donating methyl group on the aromatic ring can stabilize the propagating carbocation.
Experimental Protocol (Proposed)
-
Monomer and Solvent Purification: Dry this compound and a non-polar solvent such as dichloromethane (B109758) (CH₂Cl₂) or toluene over calcium hydride (CaH₂) and distill under reduced pressure before use.
-
Initiation System: A common initiating system for cationic polymerization is a Lewis acid in combination with a protic initiator (e.g., water or an alcohol) or a carbocation source. A proposed system is tin(IV) chloride (SnCl₄) with a co-initiator like 1-chloro-1-(4-methylphenyl)ethane.
-
Polymerization:
-
In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, dissolve the purified this compound in the chosen solvent.
-
Cool the reactor to the desired temperature (e.g., -78 °C to 0 °C) in a suitable bath.
-
Add the co-initiator, followed by the dropwise addition of the Lewis acid (e.g., SnCl₄) solution in the same solvent.
-
Allow the reaction to proceed for a specified time (e.g., 1-24 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.
-
2. Ziegler-Natta Polymerization
Ziegler-Natta catalysts are typically used for the polymerization of α-olefins. While less common for styrenic monomers, certain catalyst systems can be effective. This method offers the potential for stereoregular polymer synthesis.
Experimental Protocol (Proposed)
-
Catalyst Preparation: A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). The catalyst is typically prepared in an inert solvent like heptane.
-
Polymerization:
-
In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), add the inert solvent to a reactor.
-
Introduce the Ziegler-Natta catalyst components in the desired molar ratio.
-
Add the purified this compound monomer to the activated catalyst slurry.
-
Maintain the reaction at a controlled temperature (e.g., 50-80 °C) and pressure for a set duration.
-
-
Termination and Purification:
-
Deactivate the catalyst by adding an alcohol (e.g., isopropanol) containing a small amount of hydrochloric acid.
-
Wash the polymer solution with water to remove catalyst residues.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
3. Free-Radical Polymerization
As mentioned, free-radical polymerization of allyl monomers can be challenging. However, by carefully selecting the initiator and reaction conditions, it might be possible to obtain oligomers or polymers. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) could offer better control over the polymerization of substituted styrenes and may be applicable to this compound.
Experimental Protocol (Proposed - ATRP)
-
Components:
-
Monomer: this compound
-
Initiator: An alkyl halide such as 1-phenylethyl bromide.
-
Catalyst: A copper(I) halide, e.g., Cu(I)Br.
-
Ligand: A nitrogen-based ligand, e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole or another suitable solvent.
-
-
Polymerization:
-
To a Schlenk flask, add the catalyst (Cu(I)Br) and a magnetic stir bar.
-
Add the solvent, monomer, and ligand, and deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Add the initiator under an inert atmosphere.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90-110 °C).
-
-
Purification:
-
After the desired time, cool the reaction and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Pass the solution through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
Copolymerization of this compound
Copolymerization is a viable strategy to incorporate this compound into polymer chains, potentially overcoming the challenges of its homopolymerization and tailoring the final properties of the material.
Copolymerization of Propylene (B89431) and p-Allyltoluene
This section details the experimental protocol for the copolymerization of propylene with p-allyltoluene using a metallocene catalyst, based on documented research.
Experimental Protocol
-
Catalyst System: rac-ethylenebis(indenyl)zirconium dichloride ([Et(Ind)₂ZrCl₂]) as the catalyst and methylaluminoxane (B55162) (MAO) as the cocatalyst.
-
Polymerization:
-
Conduct the polymerization in a stainless-steel autoclave equipped with a mechanical stirrer.
-
Charge the reactor with a solution of MAO in toluene and the desired amount of liquid p-allyltoluene.
-
Introduce propylene gas at a constant pressure.
-
Initiate the polymerization by injecting the [Et(Ind)₂ZrCl₂] catalyst solution in toluene into the reactor.
-
Maintain the reaction at a constant temperature (e.g., 30-70 °C) for a specific duration (e.g., 30 minutes).
-
-
Termination and Purification:
-
Terminate the reaction by adding acidified ethanol (B145695).
-
Wash the resulting polymer with ethanol and dry it in a vacuum oven at 60 °C.
-
Quantitative Data from Propylene/p-Allyltoluene Copolymerization
The following table summarizes the effect of p-allyltoluene (pAT) feed on the copolymerization with propylene.
| pAT in Feed (mL) | Polymer Yield (g) | pAT incorporation (mol%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Tₘ (°C) |
| 0 | 15.2 | 0 | 120,000 | 2.1 | 142 |
| 1 | 12.5 | 0.8 | 98,000 | 2.3 | 135 |
| 2 | 10.1 | 1.5 | 81,000 | 2.4 | 128 |
| 4 | 7.8 | 2.7 | 65,000 | 2.5 | 119 |
Reaction conditions: T = 30 °C, Propylene pressure = 0.4 MPa, [Et(Ind)₂ZrCl₂] = 4 µmol, Al/Zr molar ratio = 1500, Toluene = 100 mL, Time = 30 min.
Characterization of Poly(this compound) and its Copolymers
Standard polymer characterization techniques can be employed to determine the structure, molecular weight, and thermal properties of polymers derived from this compound.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure, determination of monomer incorporation in copolymers, and end-group analysis. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (T₉) and melting temperature (Tₘ). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition temperature of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the polymer. |
Visualizations
Polymerization Schemes
Caption: Proposed polymerization schemes for this compound.
Experimental Workflow
Caption: General workflow for synthesis and characterization.
Potential Applications in Drug Development
Polymers derived from this compound hold potential in the field of drug development, primarily through the versatility of the pendant allyl group.
-
Drug Conjugation: The allyl group can serve as a handle for attaching therapeutic agents, targeting ligands, or imaging agents via various chemical reactions such as thiol-ene "click" chemistry. This allows for the creation of polymer-drug conjugates with tailored properties.
-
Crosslinked Nanoparticles: The pendant double bonds can be utilized for crosslinking to form well-defined nanostructures, such as nanoparticles or micelles. These can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
-
Functional Coatings: Copolymers incorporating this compound could be used to create functional coatings for medical devices, providing sites for the immobilization of biomolecules or the controlled release of drugs.
Conclusion
This compound is a monomer with the potential for creating novel polymers and copolymers with tunable properties. While its homopolymerization is not well-documented, established polymerization techniques for structurally similar monomers provide a strong foundation for future research. The protocols and data presented here serve as a starting point for the exploration of poly(this compound) and its derivatives. The ability to incorporate the reactive allyl functionality into a polymer backbone opens up numerous possibilities for post-polymerization modification, making this monomer a person of interest for materials science and biomedical applications, including advanced drug delivery systems. Further experimental investigation is crucial to fully elucidate the polymerization behavior of this compound and unlock the full potential of its derived polymers.
Application Note: Friedel-Crafts Allylation of Toluene for the Synthesis of Allylarenes
Abstract
This application note provides a detailed protocol for the Friedel-Crafts allylation of toluene (B28343), a key method for the synthesis of allyltoluene isomers. Allylarenes are valuable intermediates in the production of polymers, resins, and fine chemicals. While conceptually similar to Friedel-Crafts alkylation and acylation, the allylation of aromatic compounds presents unique challenges, including the potential for side reactions and the control of regioselectivity. This document outlines the reaction mechanism, provides a comparative summary of catalytic systems, and details a representative experimental protocol for researchers in organic synthesis and drug development.
Introduction
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for the formation of carbon-carbon bonds to an aromatic ring. The allylation variant involves the substitution of an allyl group onto an aromatic substrate, proceeding via an electrophilic aromatic substitution (EAS) mechanism. Toluene, an activated aromatic compound, is a common substrate for this reaction, yielding a mixture of ortho-, meta-, and para-allyltoluene. The methyl group of toluene is an ortho-, para-director, making these isomers the expected major products under kinetic control.
Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) are often employed to generate the allyl carbocation or a polarized complex from an allylating agent.[1][2] However, the high reactivity of the allylic system and the strength of catalysts like AlCl₃ can lead to undesired side reactions, such as isomerization of the allyl group or the formation of β-chloropropylbenzene.[3] Consequently, milder Lewis acids or alternative catalytic systems are often explored to achieve higher selectivity and yield of the desired allylarene products.
Reaction Mechanism
The Friedel-Crafts allylation of toluene proceeds through three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, CuCl₂) interacts with the allylating agent (e.g., allyl chloride). This polarizes the C-Cl bond, making the allyl group electrophilic and facilitating its departure as a resonance-stabilized allyl carbocation or a catalyst-bound complex.
-
Electrophilic Attack: The π-electrons of the toluene ring act as a nucleophile, attacking the electrophilic allyl group. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Due to the electron-donating nature of the methyl group, the attack occurs preferentially at the ortho and para positions.
-
Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new allyl group, restoring the aromaticity of the ring and regenerating the catalyst.
Comparative Data of Catalytic Systems
The choice of catalyst and reaction conditions significantly influences the outcome of the toluene allylation. The following table summarizes various conditions reported for the allylation of aromatic compounds, providing a basis for comparison.
| Catalyst | Allylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Time (h) | Observations/Yield | Reference |
| Cupric Chloride (CuCl₂) | Allyl Chloride | Toluene | None (Toluene as solvent) | 90 - 110 | 12 | Formation of ortho- and meta-allyltoluenes. | [3] |
| Aluminum Chloride (AlCl₃) | Allyl Chloride | Benzene | Not specified | Not specified | Not specified | Products are β-chloropropylbenzene and diphenylpropane. | [3] |
| [Rh(nbd)(CH₃CN)₂]PF₆ | Allyl Tosylate | Electron-rich arenes | Toluene | 0 | Not specified | High para-selectivity for various oxygenated arenes. | [3] |
| Scandium Triflate (Sc(OTf)₃) | Allyltrimethylsilane | General Alcohols | Nitromethane | Room Temp | 0.5 - 2 | Highly efficient allylation of various alcohols. | [4][5][6] |
| Fe₂O₃/Hβ (Zeolite) | tert-Butyl Alcohol | Toluene | Not specified | 190 | 4 | Toluene conversion of 54.7% with high para-selectivity (81.5%) for tert-butylation. | [7] |
Note: Data for direct toluene allylation with specific yields and isomer ratios under classical Friedel-Crafts conditions is sparse in the literature. The table includes related reactions to provide context on effective catalytic systems.
Detailed Experimental Protocol
This protocol describes a representative procedure for the allylation of toluene using cupric chloride as a catalyst, which avoids some of the side reactions associated with stronger Lewis acids like AlCl₃.[3]
4.1. Materials and Equipment
-
Materials:
-
Toluene (anhydrous, 99.8%)
-
Allyl chloride (98%)
-
Anhydrous cupric chloride (CuCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2. Reaction Procedure
-
Setup: Assemble the reaction apparatus under a fume hood. The three-neck flask should be equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Charging the Flask: To the round-bottom flask, add anhydrous cupric chloride (e.g., 0.26 mol). Add an excess of anhydrous toluene (e.g., 1.0 mol), which serves as both the reactant and the solvent.
-
Reactant Addition: Add allyl chloride (e.g., 0.25 mol) to the dropping funnel.
-
Reaction: Begin stirring the toluene-CuCl₂ mixture and heat it to 90°C using the heating mantle. Once the temperature is stable, add the allyl chloride dropwise from the dropping funnel over a period of 30 minutes.
-
Reflux: After the addition is complete, continue heating the reaction mixture under reflux (maintaining a temperature between 90°C and 110°C) for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
Cooling: After 12 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
4.3. Work-up and Purification
-
Quenching: Carefully decant the liquid reaction mixture from the solid catalyst.
-
Washing: Transfer the liquid to a separatory funnel. Wash the organic layer sequentially with:
-
100 mL of water
-
100 mL of saturated sodium bicarbonate solution (to neutralize any acid)
-
100 mL of brine
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the excess toluene using a rotary evaporator.
-
Purification: The crude product, a mixture of allyltoluene isomers, can be purified by fractional distillation under reduced pressure to separate the ortho, meta, and para isomers.
4.4. Characterization
The identity and purity of the product isomers should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of Toluene Allylation.
Experimental Workflow Diagramdot
// Nodes A [label="1. Setup\n(Dry Glassware, Inert Atmosphere)"]; B [label="2. Charge Flask\n(Toluene, CuCl₂)"]; C [label="3. Heat Mixture\n(90°C with stirring)"]; D [label="4. Add Allyl Chloride\n(Dropwise)"]; E [label="5. Reflux\n(12 hours at 90-110°C)"]; F [label="6. Cool to RT"]; G [label="7. Work-up\n(Quench, Wash with H₂O, NaHCO₃, Brine)"]; H [label="8. Dry\n(Anhydrous MgSO₄)"]; I [label="9. Concentrate\n(Rotary Evaporation)"]; J [label="10. Purify\n(Fractional Distillation)"]; K [label="11. Characterize\n(NMR, GC-MS)"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Allylation of Aromatic Compounds , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Allyltoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-allyltoluene, a versatile intermediate in organic synthesis. The described methods, fractional vacuum distillation and column chromatography, are standard laboratory procedures for the purification of liquid organic compounds, particularly aromatic hydrocarbons.
Introduction
This compound (also known as p-allyltoluene) is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in organic solvents and serves as a valuable building block in the synthesis of polymers and various organic molecules. The purity of this compound is crucial for its successful application in subsequent reactions. This document outlines two primary methods for its purification: fractional vacuum distillation and silica (B1680970) gel column chromatography. The choice of method will depend on the nature of the impurities and the desired final purity.
Data Presentation
The following tables provide a framework for recording and comparing quantitative data obtained during the purification process.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molecular Weight | 132.21 g/mol |
| Boiling Point (atm) | 182 °C[2] |
| Density | 0.883 g/mL[2] |
| Appearance | Colorless to pale yellow liquid[1] |
Table 2: Representative Data for Fractional Vacuum Distillation of this compound
| Fraction | Vacuum Pressure (mmHg) | Temperature Range (°C) | Weight (g) | Purity (GC-MS, %) |
| Forerun | 10 | 40-65 | ||
| Main Fraction | 10 | 65-70 | ||
| Residue | - | >70 |
Table 3: Representative Data for Column Chromatography of this compound
| Fraction No. | Eluent System (v/v) | Volume (mL) | Weight (g) | Purity (TLC/GC-MS, %) |
| 1-5 | Hexane (B92381) | 50 | ||
| 6-15 | Hexane:Dichloromethane (B109758) (99:1) | 100 | ||
| 16-20 | Hexane:Dichloromethane (95:5) | 50 |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective method for purifying thermally sensitive compounds or those with high boiling points.[3] Since this compound is susceptible to polymerization at its atmospheric boiling point, vacuum distillation is the preferred distillation method.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks (multiple)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle
-
Stirring bar or boiling chips
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all ground glass joints are properly sealed. A Claisen adapter is recommended to prevent bumping.
-
Sample Charging: Charge the round-bottom flask with the crude this compound and a stirring bar. Do not fill the flask to more than two-thirds of its capacity.
-
System Evacuation: Connect the vacuum adapter to the vacuum pump via a cold trap. Slowly and carefully evacuate the system. A stable pressure of approximately 10-20 mmHg is recommended.
-
Heating and Distillation: Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle. Insulate the fractionating column to improve separation efficiency.
-
Fraction Collection:
-
Collect the initial distillate (forerun), which may contain lower-boiling impurities, in the first receiving flask.
-
As the temperature stabilizes near the expected boiling point of this compound at the applied pressure, switch to a new receiving flask to collect the main fraction.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.
-
Stop the distillation before the distillation flask goes to dryness to avoid the concentration of potentially explosive peroxides.
-
-
Shutdown: Remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the nonpolar this compound, a nonpolar eluent system is appropriate.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent solvents (e.g., hexane, dichloromethane, or ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good starting point for the nonpolar this compound is pure hexane or a mixture of hexane with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate (B1210297) (e.g., 99:1 v/v). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the eluent system (e.g., from pure hexane to a hexane/dichloromethane mixture).
-
-
Monitoring the Separation:
-
Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product by GC-MS.
Mandatory Visualization
Caption: Workflow diagrams for the purification of this compound.
References
Application Notes and Protocols for the Experimental Setup of Aromatic Compound Allylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allylation of aromatic compounds is a fundamental and powerful transformation in organic synthesis, providing a versatile handle for the introduction of complex molecular architectures. Allylated arenes are key intermediates in the synthesis of a wide range of natural products, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for several cutting-edge, metal-catalyzed methods for the direct allylation of aromatic C-H bonds. The protocols outlined below utilize various transition metal catalysts, including rhodium, palladium, ruthenium, and cobalt, each offering unique advantages in terms of substrate scope, functional group tolerance, and regioselectivity.
General Experimental Workflow
The direct allylation of aromatic compounds, while varying in specific reagents and conditions, generally follows a common experimental workflow. This workflow encompasses the preparation of the reaction mixture under an inert atmosphere, the catalyzed reaction at a specific temperature, and subsequent workup and purification of the desired allylated product.
Figure 1: A generalized experimental workflow for the metal-catalyzed allylation of aromatic compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for various catalytic systems, allowing for easy comparison of their efficiency and applicability.
Table 1: Rhodium-Catalyzed Allylation of 2-Arylpyridines
| Entry | Aromatic Substrate | Allylating Agent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Phenylpyridine (B120327) | Allyl Acetate (B1210297) | [CpRhCl2]2 (2.5) | - | DCE | 110 | 20 | 75 | [1] |
| 2 | 2-(p-Tolyl)pyridine | Allyl Acetate | [CpRhCl2]2 (2.5) | - | DCE | 110 | 20 | 80 | [1] |
| 3 | 2-(p-Methoxyphenyl)pyridine | Allyl Acetate | [CpRhCl2]2 (2.5) | - | DCE | 110 | 20 | 78 | [1] |
| 4 | 2-(p-Fluorophenyl)pyridine | Allyl Acetate | [CpRhCl2]2 (2.5) | - | DCE | 110 | 20 | 65 | [1] |
Table 2: Palladium-Catalyzed Direct Allylation of Simple Arenes
| Entry | Aromatic Substrate | Allylating Agent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzene | Allyl Acetate | Pd(OAc)2 (5) | L1 (10) | Ag2CO3 | Toluene | 120 | 24 | 68 | [2] |
| 2 | Toluene | Allyl Acetate | Pd(OAc)2 (5) | L1 (10) | Ag2CO3 | Toluene | 120 | 24 | 72 (o:m:p=4:3:1) | [2] |
| 3 | Anisole | Allyl Acetate | Pd(OAc)2 (5) | L1 (10) | Ag2CO3 | Toluene | 120 | 24 | 75 (o:p=1:2) | [2] |
| 4 | Fluorobenzene | Allyl Acetate | Pd(OAc)2 (5) | L1 (10) | Ag2CO3 | Toluene | 120 | 24 | 65 (o:m:p=3:1:2) | [2] |
| (L1 = bidentate monoanionic nitrogen ligand) |
Table 3: Ruthenium-Catalyzed ortho-C-H Allylation of Benzoic Acids
| Entry | Aromatic Substrate | Allylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzoic Acid | Allyl Alcohol | [Ru(p-cymene)Cl2]2 (2.5) | AgSbF6 | THF | 60 | 12 | 85 | |
| 2 | 4-Methylbenzoic Acid | Allyl Alcohol | [Ru(p-cymene)Cl2]2 (2.5) | AgSbF6 | THF | 60 | 12 | 88 | |
| 3 | 4-Methoxybenzoic Acid | Allyl Alcohol | [Ru(p-cymene)Cl2]2 (2.5) | AgSbF6 | THF | 60 | 12 | 90 | |
| 4 | 4-Chlorobenzoic Acid | Allyl Alcohol | [Ru(p-cymene)Cl2]2 (2.5) | AgSbF6 | THF | 60 | 12 | 75 |
Table 4: Cobalt-Catalyzed C-H Allylation of Benzamides
| Entry | Aromatic Substrate | Allylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzamide | Allyl Carbonate | [CpCo(CO)I2] (5) | AgSbF6, HOPiv | DCE | 80 | 16 | 82 | [3] |
| 2 | 4-Methylbenzamide | Allyl Carbonate | [CpCo(CO)I2] (5) | AgSbF6, HOPiv | DCE | 80 | 16 | 85 | [3] |
| 3 | 4-Methoxybenzamide | Allyl Carbonate | [CpCo(CO)I2] (5) | AgSbF6, HOPiv | DCE | 80 | 16 | 88 | [3] |
| 4 | 4-Fluorobenzamide | Allyl Carbonate | [CpCo(CO)I2] (5) | AgSbF6, HOPiv | DCE | 80 | 16 | 75 | [3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed ortho-Allylation of 2-Phenylpyridine
This protocol describes the directed C-H allylation of 2-phenylpyridine with allyl acetate using a rhodium catalyst.[1]
Materials:
-
2-Phenylpyridine
-
Allyl acetate
-
[Cp*RhCl2]2 (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
AgSbF6 (Silver hexafluoroantimonate)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Schlenk tube
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-phenylpyridine (0.20 mmol, 1.0 equiv), [Cp*RhCl2]2 (0.006 mmol, 3 mol%), and AgSbF6 (0.03 mmol, 15 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.
-
Add allyl acetate (0.30 mmol, 1.5 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired ortho-allylated product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Allyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-allyltoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions and Grignard reactions. These include:
-
Suzuki-Miyaura Coupling: This involves the reaction of an aryl boronic acid (e.g., 4-tolylboronic acid) with an allyl halide, catalyzed by a palladium complex.[1][2][3]
-
Grignard Reaction: This route utilizes the reaction of a Grignard reagent (e.g., 4-tolylmagnesium bromide) with an allyl halide.[4][5]
-
Heck Reaction: This method involves the palladium-catalyzed reaction of an aryl halide (e.g., 4-iodotoluene) with propene.
-
Kumada Coupling: This is a nickel- or palladium-catalyzed reaction between a Grignard reagent and an organic halide.
Q2: Which synthetic method generally provides the highest yield?
A2: The yield of this compound is highly dependent on the optimization of reaction conditions for each specific method. While Suzuki-Miyaura and Kumada couplings are known for their potential for high yields, a well-optimized Grignard reaction can also be very effective. The Heck reaction can also provide good yields, but may present challenges in controlling regioselectivity.
Q3: What are the main safety concerns associated with these syntheses?
A3: Key safety considerations include:
-
Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
-
Palladium Catalysts: Many palladium catalysts and their phosphine (B1218219) ligands are toxic and air-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.
-
Solvents: Many of the organic solvents used (e.g., THF, dioxane, toluene) are flammable and have specific health and safety risks.
-
Allyl Halides: These are lachrymatory and should be handled with care in a well-ventilated area.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through vacuum distillation to separate it from non-volatile impurities and solvents. For smaller-scale reactions or to remove isomers and other closely related byproducts, column chromatography on silica (B1680970) gel is an effective method. A thorough aqueous work-up is necessary before distillation or chromatography to remove catalyst residues and inorganic salts.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that is more stable. Ensure rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas). |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. A mixed solvent system (e.g., dioxane/water, THF/water) is often necessary to facilitate the reaction. |
| Decomposition of Boronic Acid | Use fresh 4-tolylboronic acid. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a side reaction; ensure the reaction is not overly heated or run for an extended period. |
| Poor Ligand Choice | For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition. |
Issue: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of 4-tolylboronic acid | This is often caused by the presence of oxygen. Improve degassing procedures. Using a slight excess of the allyl halide can sometimes favor the cross-coupling pathway. |
| Isomerization of this compound | The product can isomerize to the more thermodynamically stable 4-propenyltoluene, especially at elevated temperatures or in the presence of residual catalyst. Minimize reaction time and temperature, and purify the product promptly after the reaction is complete. |
Grignard Reaction
Issue: Reaction Fails to Initiate
| Potential Cause | Troubleshooting Steps |
| Passivated Magnesium Surface | Use fresh, high-quality magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Presence of Water or Oxygen | Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. Maintain a positive pressure of nitrogen or argon throughout the reaction. |
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Wurtz-Type Coupling | The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension to maintain a low concentration of the halide. |
| Homocoupling of Allyl Halide | Allyl halides can couple with themselves in the presence of magnesium. This can be mitigated by adding the allyl halide slowly to the prepared Grignard reagent at a low temperature. |
| Quenching of Grignard Reagent | Ensure the allyl halide is anhydrous and free of protic impurities. |
Data Presentation
Table 1: Comparison of General Yields for this compound Synthesis Methods
| Synthetic Method | Typical Yield Range | Key Considerations |
| Suzuki-Miyaura Coupling | 60-95% | Requires careful optimization of catalyst, ligand, and base. Prone to homocoupling side reactions. |
| Grignard Reaction | 50-85% | Highly sensitive to anhydrous conditions. Wurtz-type coupling can be a significant side reaction. |
| Heck Reaction | 40-75% | Can be challenging to control regioselectivity with unsymmetrical alkenes. |
| Kumada Coupling | 70-90% | Offers high yields but may have a more limited functional group tolerance compared to Suzuki coupling. |
Note: The yields presented are general ranges for these types of reactions and the actual yield of this compound will depend on the specific optimized experimental conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-tolylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) followed by the allyl halide (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
General Protocol for Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere, add magnesium turnings (1.1 equivalents). Add a small portion of a solution of 4-bromotoluene (B49008) (1.0 equivalent) in anhydrous THF to initiate the reaction (activation with iodine may be necessary). Once initiated, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
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Coupling Reaction: Cool the freshly prepared 4-tolylmagnesium bromide solution to 0 °C. Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Logical troubleshooting flow for optimizing reaction yield.
References
Technical Support Center: Purification of 4-Allyltoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the purification of 4-allyltoluene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities depend on the synthetic route used. For the common Friedel-Crafts allylation of toluene (B28343), you can expect the following:
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Isomers: ortho-allyltoluene and meta-allyltoluene are the most significant impurities and are often challenging to separate from the desired para-isomer.
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Unreacted Starting Materials: Residual toluene is a common impurity.
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Polyallylated Products: Di- and tri-allyltoluenes can form, especially if the reaction conditions are not carefully controlled.
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Rearranged Products: Although less common with allyl halides, carbocation rearrangement can lead to other isomeric products.
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Catalyst Residues: Residual aluminum chloride or other Lewis acid catalysts and their hydrolysis products are present after the reaction.
Q2: I see multiple spots on my TLC plate after synthesis. What are they likely to be?
A2: The different spots on your TLC plate likely correspond to the various components of your crude reaction mixture. The main product, this compound, will be one of the spots. Other spots could be the ortho and meta isomers, unreacted toluene (if it's not completely removed during work-up), and polyallylated byproducts. The relative positions of the spots will depend on the solvent system used, but generally, less polar compounds will have a higher Rf value.
Q3: My final product is a mixture of isomers. How can I separate them?
A3: Separating the ortho, meta, and para isomers of allyltoluene is the primary purification challenge. The two most common methods are:
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points. Due to the likely small differences in the boiling points of the allyltoluene isomers, a highly efficient fractional distillation column is required.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers with very similar physical properties. It offers higher resolution than distillation but is typically used for smaller-scale purifications.
Q4: Can this compound degrade during purification?
A4: Yes, there are a few potential degradation pathways to be aware of during purification:
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Isomerization: At elevated temperatures, such as those used in distillation, the allyl group (-CH₂CH=CH₂) can isomerize to the more thermodynamically stable propenyl group (-CH=CHCH₃). This can occur, especially if any acidic residues are present.
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Polymerization: The allyl group is susceptible to polymerization, particularly in the presence of heat, light, or radical initiators.
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Oxidation: Like many aromatic compounds, this compound can be susceptible to oxidation over time, especially if exposed to air and light.
Troubleshooting Guides
Issue 1: Incomplete Removal of Catalyst
Symptom: The aqueous layer during work-up is cloudy or gelatinous, or the organic layer remains colored even after washing.
Cause: Incomplete quenching and removal of the aluminum chloride (AlCl₃) catalyst.
Solution:
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Quenching: Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the AlCl₃ in a controlled manner.
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Acidification: Add dilute hydrochloric acid (e.g., 1 M HCl) to the quenched mixture. This helps to dissolve the aluminum hydroxides that are formed, resulting in a clearer separation of the aqueous and organic layers.
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Extraction: Thoroughly wash the organic layer with dilute HCl, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
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Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.
Issue 2: Difficulty in Separating Isomers by Fractional Distillation
Symptom: The fractions collected during distillation show only a minor enrichment of the desired this compound isomer.
Cause: The boiling points of the ortho, meta, and para isomers are very close, making separation by standard distillation difficult.
Troubleshooting Steps:
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Use a High-Efficiency Column: Employ a fractional distillation column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge).
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Slow Distillation Rate: Distill the mixture very slowly to allow for proper equilibration between the liquid and vapor phases in the column. A typical rate is 1-2 drops per second.
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Maintain a Good Reflux Ratio: Adjust the heating to maintain a steady reflux in the column, with only a small amount of distillate being collected.
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Vacuum Distillation: Reducing the pressure will lower the boiling points of the isomers, which can sometimes improve separation and also minimizes the risk of thermal degradation.
Issue 3: Suspected Isomerization of the Allyl Group
Symptom: NMR or GC-MS analysis of the purified product shows the presence of propenyltoluene isomers in addition to allyltoluene isomers.
Cause: Isomerization of the allyl double bond to the more stable conjugated propenyl position, often catalyzed by heat and/or residual acid.
Mitigation Strategies:
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Thorough Neutralization: Ensure all acidic residues from the catalyst work-up are completely removed by washing with a base (e.g., NaHCO₃ solution).
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Use of Vacuum Distillation: Lowering the distillation temperature by applying a vacuum significantly reduces the rate of thermal isomerization.
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Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures.
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Alternative Purification: If isomerization is a persistent problem, consider using a non-thermal purification method like preparative HPLC.
Quantitative Data
Table 1: Physical Properties of Toluene and this compound
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Toluene | 92.14 | 110.6[1][2][3][4] |
| This compound | 132.20 | 180-181[5] |
Table 2: Typical Isomer Distribution in Friedel-Crafts Alkylation of Toluene (with Methyl Chloride)
| Temperature (°C) | ortho-Xylene (%) | meta-Xylene (%) | para-Xylene (%) |
| 0 | 54 | 17 | 29[6] |
| 25 | 3 | 69 | 28[6] |
Note: This data is for methylation and serves as an illustration of the temperature-dependent nature of isomer distribution in Friedel-Crafts alkylation. The distribution for allylation may differ.
Experimental Protocols
Protocol 1: General Work-up Procedure for Friedel-Crafts Allylation of Toluene
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Quenching: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and 1 M HCl.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
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Washing: Wash the organic layer sequentially with:
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1 M HCl (2 x 50 mL)
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Water (2 x 50 mL)
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Saturated NaHCO₃ solution (2 x 50 mL)
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Brine (1 x 50 mL)
-
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Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Distillation of Allyltoluene Isomers (General Procedure)
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Setup: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., a 30 cm Vigreux column). Ensure all glassware is dry.
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Charge the Flask: Add the crude allyltoluene mixture and a few boiling chips or a magnetic stir bar to the distillation flask.
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Insulate: Wrap the distillation column with glass wool or aluminum foil to ensure an adiabatic operation.
-
Distillation:
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Heat the flask gently.
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First, collect the low-boiling fraction, which will primarily be unreacted toluene (boiling point ~111°C).
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Once the toluene has been removed, increase the heating mantle temperature.
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Collect the allyltoluene isomers as they distill. The fraction boiling around 180-181°C will be enriched in this compound[5].
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Collect fractions in small volumes and analyze each fraction by GC or TLC to determine the isomer distribution.
-
-
Combine Fractions: Combine the fractions that have the desired purity of this compound.
Protocol 3: Preparative HPLC for this compound Purification (General Guidance)
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Column Selection: A reversed-phase C18 column is a good starting point for separating non-polar isomers.
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Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a common mobile phase for reversed-phase HPLC.
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Method Development:
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Start with an isocratic elution (e.g., 70% acetonitrile in water).
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Run an analytical scale injection to determine the retention times of the different isomers.
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Optimize the mobile phase composition to achieve baseline separation of the isomers. A gradient elution may be necessary.
-
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Scale-up: Once an optimal separation is achieved on an analytical scale, the method can be scaled up to a preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
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Fraction Collection: Collect the eluent in fractions and analyze the fractions corresponding to the peak of the desired isomer to confirm purity.
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Product Isolation: Combine the pure fractions and remove the mobile phase solvents under reduced pressure.
Visualizations
References
identifying and minimizing side reactions in toluene allylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the allylation of toluene (B28343). Our aim is to help you identify and minimize common side reactions to improve the yield and selectivity of your desired mono-allylated toluene products.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and the most common side products in toluene allylation?
The primary desired products of toluene allylation are the mono-allylated isomers: ortho-allyltoluene, para-allyltoluene, and meta-allyltoluene. Due to the activating nature of the methyl group on the toluene ring, the ortho and para isomers are typically favored.
The most common side reactions and resulting byproducts include:
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Polyallylation: The initial mono-allylated product is more reactive than toluene itself, leading to the formation of di-, tri-, and even poly-allylated toluene derivatives.[1][2]
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Isomerization of the Product: The initially formed allyl-substituted toluene can undergo isomerization, where the double bond shifts to a more stable, conjugated position, forming propenyltoluene isomers.
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Rearrangement of the Allyl Cation: The intermediate allyl carbocation can potentially undergo rearrangements, although this is less common than with longer alkyl chains.[3]
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Byproducts from the Catalyst: The Lewis acid catalyst can be deactivated by moisture, leading to incomplete reactions.[2]
Q2: What is the general mechanism of toluene allylation?
Toluene allylation is a Friedel-Crafts alkylation reaction. The reaction proceeds via electrophilic aromatic substitution. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is used to generate an allyl carbocation from an allyl halide (e.g., allyl bromide). This electrophilic carbocation is then attacked by the electron-rich toluene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the allylated toluene product.[3]
Q3: How can I favor the formation of the para isomer over the ortho isomer?
The ratio of ortho to para isomers is influenced by steric hindrance and reaction temperature. The methyl group on the toluene ring can sterically hinder the approach of the electrophile to the ortho position. Lowering the reaction temperature generally favors the para isomer, which is often the thermodynamically more stable product. The choice of a bulkier Lewis acid catalyst may also increase the steric hindrance around the ortho position, thereby increasing the selectivity for the para product.
Troubleshooting Guide
Issue 1: Low Yield of Mono-allylated Toluene
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst. Use a fresh, anhydrous catalyst for each reaction. |
| Suboptimal Reaction Temperature | A low reaction temperature may lead to a slow reaction rate and incomplete conversion. Conversely, a high temperature can promote side reactions. It is advisable to start at a lower temperature (e.g., 0-5 °C) and gradually increase it while monitoring the reaction progress by TLC or GC. |
| Insufficient Reactant Concentration | Ensure the correct stoichiometry of reactants. However, to favor mono-allylation, it is highly recommended to use a large excess of toluene relative to the allyl halide. |
Issue 2: High Percentage of Polyallylated Products
| Possible Cause | Suggested Solution |
| High Reactivity of Mono-allylated Product | The most effective strategy to minimize polyallylation is to use a significant excess of toluene. This increases the probability of the allyl cation reacting with a toluene molecule rather than the more reactive mono-allylated product. |
| High Reaction Temperature | Higher temperatures can accelerate the rate of subsequent alkylations. Conducting the reaction at a lower temperature can help to control the reaction and improve selectivity for the mono-allylated product. |
| Highly Active Catalyst | Using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) can sometimes reduce the extent of polyalkylation. |
Issue 3: Formation of Isomerized Products (Propenyltoluenes)
| Possible Cause | Suggested Solution |
| Thermodynamic Rearrangement | The isomerization of the allyl group to a more stable conjugated system is often favored under acidic conditions and higher temperatures. To minimize this, use the mildest possible reaction conditions and shorter reaction times. Quench the reaction as soon as the desired product is formed to prevent post-reaction isomerization. |
| Catalyst Choice | The strength of the Lewis acid can influence the rate of isomerization. Experimenting with different Lewis acids may help to identify a catalyst that promotes allylation without significant isomerization. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the selectivity of aromatic alkylation. While this specific data is for the alkylation of toluene with various alcohols, the general trends are applicable to toluene allylation.
Table 1: Influence of Reaction Temperature on Product Selectivity in Toluene Alkylation
| Temperature (°C) | Alcohol Conversion (%) | para-isomer Selectivity (%) | ortho-isomer Selectivity (%) | Di-alkylated Product Selectivity (%) |
| 250 | 42 | 85 | 10 | <5 |
| 280 | 65 | 88 | 8 | <4 |
| 310 | 88 | 90 | 7 | <3 |
| 330 | 100 | 92 | 5 | <3 |
| 350 | 100 | 89 | 6 | 5 |
| 370 | 100 | 85 | 7 | 8 |
Data is for the vapor phase alkylation of toluene with various alcohols over H₃PO₄/MCM-41 catalyst and is intended to be illustrative of general trends.
Table 2: Comparative Effect of Different Lewis Acids on a Friedel-Crafts Reaction
| Lewis Acid | Relative Activity | Expected para-Selectivity |
| AlCl₃ | High | Moderate to Good |
| FeCl₃ | Moderate | Good |
| ZnCl₂ | Low | Good to Excellent |
| Aluminum p-toluenesulphonate | Moderate (Hypothesized) | Potentially High (due to steric bulk) |
This table provides a qualitative comparison based on the general principles of Lewis acidity and their application in Friedel-Crafts reactions.
Experimental Protocols
Protocol: Selective Mono-allylation of Toluene
This protocol is a representative procedure designed to favor the formation of mono-allylated toluene and minimize side reactions.
Materials:
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Toluene (anhydrous, large excess)
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Allyl bromide (or allyl chloride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (B109758) (DCM) as solvent
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Ice-water bath
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Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser with a drying tube)
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Magnetic stirrer
Procedure:
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Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen or argon.
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Catalyst Suspension: To the three-neck flask, add anhydrous aluminum chloride (1.1 equivalents relative to the allyl halide) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice-water bath with stirring.
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Allyl Halide Addition: In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C.
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Toluene Addition: After the complete addition of the allyl halide, add a large excess of anhydrous toluene (e.g., 5-10 equivalents) to the reaction mixture, also dropwise, while ensuring the temperature remains low.
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Reaction: Once the addition of toluene is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 1-3 hours.
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Quenching: Upon completion, carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl to quench the reaction and hydrolyze the catalyst.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent and excess toluene by rotary evaporation. The crude product can then be purified by fractional distillation under reduced pressure to isolate the mono-allylated toluene isomers.
Visualizations
Caption: Reaction pathways in toluene allylation leading to the desired product and common side products.
Caption: A troubleshooting workflow for identifying and resolving common issues in toluene allylation.
References
Technical Support Center: 4-Allyltoluene Stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-allyltoluene. The information is designed to help you understand and prevent degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored (yellowish) and shows impurities in my analysis. What could be the cause?
A1: Discoloration and the appearance of impurities in this compound are common indicators of degradation, primarily due to oxidation. The molecule has two reactive sites susceptible to autoxidation: the allylic and benzylic positions. The degradation is a free-radical chain reaction initiated by factors like heat, light, and the presence of oxygen.
Q2: What are the likely degradation products of this compound?
A2: The degradation of this compound likely proceeds through the oxidation of the allyl or methyl group. The primary degradation products can include:
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From Allyl Group Oxidation:
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Cinnamyl alcohol derivatives
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Cinnamaldehyde derivatives
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Epoxides at the double bond
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From Methyl Group (Benzylic) Oxidation:
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4-allylbenzyl alcohol
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4-allylbenzaldehyde
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4-allylbenzoic acid
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Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions. The general recommendations are summarized in the table below.
| Storage Type | Temperature | Atmosphere | Duration |
| Neat Liquid (Short-term) | 4°C | Nitrogen | Weeks |
| Stock Solution | -20°C | Nitrogen | 1 month |
| Stock Solution (Long-term) | -80°C | Nitrogen | 6 months |
Q4: How can I stabilize my this compound for long-term storage or for use in experiments at elevated temperatures?
A4: The use of antioxidants is highly recommended to prevent oxidative degradation. Hindered phenolic antioxidants are particularly effective as they act as free radical scavengers, terminating the chain reaction of autoxidation.
Troubleshooting Guide
Issue: Rapid degradation of this compound is observed even under recommended storage conditions.
| Possible Cause | Troubleshooting Step |
| Oxygen Contamination | Ensure the storage vial has a tight seal and was properly flushed with an inert gas like nitrogen or argon before sealing. For solutions, use solvents that have been de-gassed. |
| Light Exposure | Store this compound in amber vials or wrap the container with aluminum foil to protect it from light, which can initiate radical formation. |
| Contaminated Solvents | Use high-purity, peroxide-free solvents for making solutions. Ethers, for example, can form peroxides that will accelerate the degradation of this compound. |
| Inadequate Antioxidant Concentration | If using a stabilizer, the concentration may be too low. Consider optimizing the concentration of the antioxidant. A typical starting concentration for hindered phenolic antioxidants is in the range of 100-1000 ppm. |
Experimental Protocols
Protocol for Stabilization with a Hindered Phenolic Antioxidant
This protocol describes how to prepare a stabilized stock solution of this compound using Butylated Hydroxytoluene (BHT) as a representative hindered phenolic antioxidant.
Materials:
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This compound
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Butylated Hydroxytoluene (BHT)
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Anhydrous, peroxide-free solvent (e.g., ethanol, isopropanol)
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Inert gas (Nitrogen or Argon)
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Amber glass vials with PTFE-lined caps
Procedure:
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Prepare a BHT stock solution: Dissolve a known amount of BHT in the chosen solvent to create a concentrated stock solution (e.g., 10 mg/mL).
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Determine the required BHT concentration: For a final concentration of 500 ppm of BHT in your this compound solution, you will add 500 µg of BHT for every 1 g of this compound solution.
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Prepare the stabilized this compound solution: a. In an amber vial, add the desired amount of this compound. b. Add the calculated volume of the BHT stock solution. c. Add the remaining solvent to reach the final desired concentration of this compound.
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Inerting: Flush the headspace of the vial with nitrogen or argon for 1-2 minutes.
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Storage: Tightly cap the vial and store it at the recommended temperature (see storage table).
Protocol for Monitoring the Stability of this compound by HPLC
This protocol provides a general method for monitoring the degradation of this compound over time.
Instrumentation and Conditions:
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HPLC System: With UV or Diode Array Detector (DAD)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
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Prepare Samples: Prepare solutions of this compound with and without a stabilizer at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Initial Analysis (Time Zero): Immediately after preparation, inject a sample into the HPLC to get the initial purity profile.
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Storage: Store the vials under the desired conditions (e.g., 40°C for an accelerated stability study).
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Time Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from storage, allow it to come to room temperature, and inject a sample into the HPLC.
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Data Analysis: a. Measure the peak area of this compound at each time point. b. Observe the appearance of any new peaks, which would indicate degradation products. c. Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) peak area.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Stabilization by a hindered phenolic antioxidant.
Caption: Workflow for a stability study of this compound.
Technical Support Center: High-Temperature Allylation Reactions in Alternative Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for conducting allylation reactions in alternative high-temperature solvents such as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) or Ionic Liquids (ILs) for high-temperature allylation reactions?
A1: DESs and ILs offer several advantages over conventional volatile organic compounds (VOCs) as solvents for high-temperature allylation reactions. Their low vapor pressure enhances safety by reducing the risk of fire and exposure to harmful fumes, especially at elevated temperatures.[1] Many DESs are also biodegradable and can be prepared from inexpensive, renewable resources like choline (B1196258) chloride and urea, making them a greener alternative.[2] Furthermore, these solvents can sometimes act as both the solvent and a catalyst, simplifying the reaction setup.[3] Their unique solvating properties can also lead to improved reaction rates and selectivities.
Q2: How do the physical properties of DESs affect allylation reaction outcomes?
A2: The physicochemical properties of DESs, such as viscosity, density, and polarity, can significantly influence the outcome of an allylation reaction. For instance, higher viscosity can sometimes hinder mass transfer, potentially slowing down the reaction rate. Conversely, the polarity of the DES can affect the solubility of reactants and the stability of reaction intermediates, thereby influencing the reaction yield and selectivity. It is crucial to select a DES with appropriate properties for the specific substrates and reaction conditions.
Q3: Can DESs and ILs be recycled and reused?
A3: Yes, one of the significant benefits of using DESs and ILs is their potential for recycling and reuse. Due to their negligible vapor pressure, they are not lost to evaporation during the reaction or workup.[1] After the reaction, the product can often be extracted with a suitable organic solvent, leaving the DES or IL behind to be used in subsequent reactions. However, challenges such as the buildup of byproducts or gradual degradation may affect the efficiency of the recycled solvent over multiple cycles.[2]
Q4: What are common side reactions in the allylation of phenols at high temperatures, and how can they be minimized?
A4: In the allylation of phenols, a common side reaction is the Claisen rearrangement of the initially formed O-allylated product to a C-allylated phenol, especially at elevated temperatures. Another potential side reaction is the formation of di-allylated products. To minimize these side reactions, it is crucial to optimize the reaction temperature and time. Using a milder temperature for a longer duration might favor the desired O-allylation. Additionally, the choice of base and solvent can influence the selectivity. In some cases, performing the reaction under specific conditions can selectively yield the C-allylated product if that is the desired outcome.
Troubleshooting Guides
This section addresses specific issues that may arise during high-temperature allylation reactions in alternative solvents.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants | - Select a different DES or IL with a polarity that better matches your substrates. - Consider gentle heating to aid dissolution before initiating the reaction. |
| Inactive catalyst or mediator | - If using a metal mediator like indium, ensure its surface is activated and free of an oxide layer. - For catalytic reactions, verify the catalyst's integrity and consider increasing the catalyst loading. |
| Presence of impurities (e.g., water) | - Ensure all reactants and the solvent are thoroughly dried, as water can deactivate some reagents. - Some reactions, however, might tolerate or even benefit from a controlled amount of water. |
| Sub-optimal reaction temperature | - Systematically screen a range of temperatures. While higher temperatures generally increase the reaction rate, they can also lead to decomposition of reactants or products. |
| Incorrect stoichiometry | - Verify the molar ratios of your reactants, especially the allylating agent and any base or catalyst. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Competing O- and C-allylation (for phenols) | - Lower the reaction temperature to favor O-allylation. - Screen different bases and solvent compositions, as these can influence the regioselectivity. |
| Formation of poly-allylated products | - Reduce the molar equivalent of the allylating agent. - Monitor the reaction progress closely and stop it once the mono-allylated product is maximized. |
| Isomerization of the allyl group | - The choice of catalyst and solvent can influence the isomerization of the allyl group. Analyze the product mixture carefully to identify any isomeric byproducts and adjust the reaction conditions accordingly. |
Issue 3: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Step | | Product is soluble in the DES/IL | - Screen a variety of extraction solvents to find one that selectively dissolves the product while being immiscible with the DES/IL. - Consider techniques like vacuum distillation or steam distillation if the product is volatile and thermally stable. | | Emulsion formation during extraction | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method for separating the layers. | | Viscous solvent hindering extraction | - Gently warm the mixture to reduce the viscosity of the DES/IL before extraction. - Dilute the DES/IL with a co-solvent that is miscible with it but immiscible with the extraction solvent. |
Data Presentation
Table 1: Physical Properties of Selected Deep Eutectic Solvents
| DES Composition (Molar Ratio) | Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Density (g/cm³ at 298 K) | Viscosity (cP at 298 K) |
| Choline Chloride:Urea (1:2) | Choline Chloride | Urea | 1.25 | 750 |
| Choline Chloride:Glycerol (B35011) (1:2) | Choline Chloride | Glycerol | 1.12 | 376 |
| Choline Chloride:Ethylene Glycol (1:2) | Choline Chloride | Ethylene Glycol | 1.12 | 36 |
| Tetrabutylammonium Bromide:Ethylene Glycol (1:3) | Tetrabutylammonium Bromide | Ethylene Glycol | ~1.1 | Lower than ChCl:EG |
Table 2: Comparison of Reaction Conditions for Allylation of Benzaldehyde
| Solvent | Mediator/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Chloride:Urea (1:2) | Indium | Room Temp. | 16 | 95 | |
| Choline Chloride:Glycerol (1:2) | Indium | Room Temp. | 16 | 99 | |
| [bmim][BF4] | Indium | Room Temp. | 24 | 75 | |
| Water | Indium | Room Temp. | 2 | 92 |
Experimental Protocols
Protocol 1: Indium-Mediated Allylation of an Aldehyde in a Deep Eutectic Solvent
This protocol is adapted from a procedure for the allylation of carbonyl compounds in DESs.
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Preparation of the Deep Eutectic Solvent (Choline Chloride:Glycerol 1:2):
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In a round-bottom flask, combine choline chloride (1 part by mole) and glycerol (2 parts by mole).
-
Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
-
-
Allylation Reaction:
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To a flask containing the prepared DES (e.g., 2 mL), add the aldehyde (1.0 mmol), allyl bromide (1.5 mmol), and indium powder (1.5 mmol).
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Stir the mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 16-24 hours.
-
-
Work-up and Product Isolation:
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Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Allylation of an Amine in an Ionic Liquid
This protocol is a general procedure based on the N-alkylation of anilines in ionic liquids.
-
Reaction Setup:
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In a reaction vessel, dissolve the amine (e.g., aniline, 1.0 mmol) in the ionic liquid (e.g., [bmim][BF4], 2 mL).
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Add the allyl halide (e.g., allyl bromide, 1.1 mmol) to the solution.
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If required, add a non-nucleophilic base (e.g., potassium carbonate, 1.2 mmol) to neutralize the acid formed during the reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction by TLC or GC until the starting amine is consumed.
-
-
Work-up and Product Isolation:
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Cool the reaction mixture to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield the crude product.
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Purify by column chromatography or distillation as needed.
-
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: General experimental workflow for allylation in DES.
References
Technical Support Center: Catalyst Selection for Enhanced Selectivity in Toluene Allylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in toluene (B28343) allylation. Our focus is on catalyst selection and reaction optimization to improve selectivity and overall reaction success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high selectivity in toluene allylation?
A1: The main challenges in toluene allylation revolve around controlling regioselectivity and preventing side reactions. Key issues include:
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Regioselectivity: Toluene offers two potential sites for allylation: the aromatic ring (C-H arylation) and the methyl group (benzylic C-H allylation). The desired product dictates the required regioselectivity. Furthermore, within the aromatic ring, substitution can occur at the ortho, meta, or para positions.[1]
-
Side Reactions: Common side reactions include the isomerization of the allylating agent, poly-allylation of the toluene ring, and fragmentation or polymerization of the allyl source.[2][3] In Friedel-Crafts type reactions, carbocation rearrangements of the allyl group can also lead to undesired products.[4]
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Catalyst Deactivation: The catalyst can be deactivated by impurities in the reactants or solvent, or by the formation of coke or palladium black.[5]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my toluene allylation reaction?
A2: The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of your synthesis.
-
Homogeneous catalysts , such as palladium complexes with specific ligands, often offer higher activity and selectivity under milder reaction conditions due to their well-defined active sites. However, they can be difficult and costly to separate from the reaction mixture.
-
Heterogeneous catalysts , like zeolites, are advantageous for their ease of separation and potential for recycling. They are generally more robust and can be used at higher temperatures. However, they may exhibit lower selectivity and require more forcing reaction conditions.
Q3: What is the role of a Lewis acid in toluene allylation, and how do I select an appropriate one?
A3: Lewis acids are often used in Friedel-Crafts alkylations to activate the allylating agent (e.g., an allyl halide) to generate a carbocation or a highly electrophilic species. Common Lewis acids include AlCl₃, BF₃, and SnCl₄. The choice of Lewis acid can influence both the reaction rate and the regioselectivity. Stronger Lewis acids like AlCl₃ can lead to higher reactivity but may also promote side reactions and isomerization. For more sensitive substrates, milder Lewis acids may be preferred.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My toluene allylation reaction shows low or no conversion. What are the initial troubleshooting steps?
A: A systematic approach is crucial when diagnosing a low-yielding reaction. Start by verifying the integrity of your setup and reagents.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | For palladium catalysts, ensure the use of a reliable Pd(0) source or a precatalyst that is efficiently reduced in situ. Older palladium sources may have diminished activity. For heterogeneous catalysts like zeolites, ensure proper activation (e.g., calcination) to remove adsorbed water and generate active acid sites. |
| Presence of Oxygen or Moisture | Many catalysts, particularly palladium(0) complexes, are sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a properly maintained inert atmosphere (e.g., nitrogen or argon). Use anhydrous and degassed solvents. |
| Impure Reagents | Impurities in toluene, the allylating agent, or the solvent can poison the catalyst. Purify starting materials if necessary. |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low to overcome the activation energy. Consider a stepwise increase in temperature while monitoring for side product formation. Conversely, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Poor Regioselectivity (Aromatic vs. Benzylic Allylation)
Q: My reaction is producing a mixture of aromatic and benzylic allylation products. How can I improve selectivity for one over the other?
A: Directing the allylation to either the aromatic ring or the benzylic position is a key challenge. The choice of catalyst and reaction conditions is critical.
| Desired Product | Catalyst and Strategy |
| Aromatic Allylation (Friedel-Crafts Type) | Typically achieved using a Lewis acid catalyst (e.g., AlCl₃, zeolites) with an allyl halide or alcohol. The Lewis acid activates the allylating agent for electrophilic attack on the aromatic ring. |
| Benzylic Allylation | Often requires a different catalytic approach, such as one involving C-H activation at the benzylic position. Bimetallic catalyst systems, for instance, have been shown to facilitate the deprotonative activation of the toluene methyl group. |
Issue 3: Undesired Isomer Distribution in Aromatic Allylation (ortho, meta, para)
Q: I am observing a mixture of ortho, para, and meta isomers. How can I improve the selectivity for a specific isomer, particularly the para product?
A: The isomer distribution in Friedel-Crafts allylation of toluene is influenced by both electronic and steric factors.
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control | The product distribution can be temperature-dependent. At lower temperatures, kinetic control may favor the formation of ortho and para isomers. At higher temperatures, thermodynamic control can lead to isomerization and the formation of the more stable meta isomer. |
| Steric Hindrance | The size of the catalyst and the acylating group can influence the ortho/para ratio. Bulky catalysts or acyl groups tend to favor substitution at the less sterically hindered para position. |
| Catalyst Pore Size (for Heterogeneous Catalysts) | With zeolite catalysts, the pore structure can impart shape selectivity. Zeolites with appropriate pore dimensions can favor the formation of the para isomer by sterically hindering the formation of the bulkier ortho and meta isomers within their channels. |
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Toluene Allylation with Propylene (B89431) (Aromatic Allylation)
This protocol is adapted from studies on the alkylation of toluene with olefins using zeolite catalysts.
-
Catalyst Activation: Activate the HZSM-5 zeolite catalyst by calcining at 550 °C for 4-6 hours in a muffle furnace. Cool down under a stream of dry nitrogen or in a desiccator.
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Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add the activated HZSM-5 catalyst (e.g., 5 wt% of toluene).
-
Reactant Addition: Add toluene to the reactor. Seal the reactor and purge several times with nitrogen to ensure an inert atmosphere.
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Reaction Execution: Pressurize the reactor with propylene to the desired pressure. Heat the reactor to the reaction temperature (e.g., 220 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC). After the desired time, cool the reactor to room temperature, vent the excess propylene, and collect the liquid product.
-
Analysis: Separate the catalyst by filtration. Analyze the product mixture by GC and GC-MS to determine the conversion of toluene and the selectivity for the different cymene isomers (isopropyltoluene).
Protocol 2: Palladium-Catalyzed Benzylic Allylation of Toluene (Conceptual)
This is a conceptual protocol based on palladium-catalyzed C-H activation principles.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by mixing a palladium precursor (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand) in an anhydrous, degassed solvent like toluene.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the catalyst solution.
-
Reactant Addition: Add toluene (as both the reactant and solvent), the allylating agent (e.g., allyl acetate), and a suitable base (e.g., a carbonate or phosphate (B84403) base).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Once complete, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride.
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Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for toluene allylation and related reactions under various catalytic systems.
Table 1: Zeolite-Catalyzed Toluene Alkylation with Propylene
| Catalyst | Temperature (°C) | Toluene Conversion (%) | p-Cymene Selectivity (%) | Reference |
| USY Zeolite | 180-200 | ~73 | ~68 | |
| HZSM-5 (Si/Al=25) | 180-200 | ~57 | - | |
| HZSM-5 (Si/Al=50) | 180-200 | ~47 | - | |
| Modified HZSM-5 | 250 | - | >90 |
Table 2: Metal-Catalyzed Toluene Oxidation (as a proxy for C-H activation selectivity)
| Catalyst | Oxidant | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Metal-Modified LDH | O₂ | 8.7 | 97.5 | |
| Au-Pd/C | O₂ | 94.4 | <15 (main product benzyl (B1604629) benzoate) | |
| Mn(salen) | Acetonitrile | 5 | 98 |
Visualizations
References
impact of temperature control on 4-allyltoluene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-allyltoluene. The information is presented in a clear question-and-answer format to directly address common issues encountered during this procedure, with a particular focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for the synthesis of this compound is the Friedel-Crafts allylation of toluene (B28343). This typically involves reacting toluene with an allylating agent, such as allyl chloride or allyl bromide, in the presence of a Lewis acid catalyst.
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature is a crucial parameter in the Friedel-Crafts allylation of toluene as it directly influences the reaction rate, yield, and, most importantly, the isomeric distribution of the product. At different temperatures, the formation of ortho-, meta-, and para-allyltoluene can be favored to varying extents. Inadequate temperature control can lead to the formation of undesired isomers and other byproducts, complicating purification and reducing the yield of the target this compound (the para isomer).
Q3: What are the expected products of the allylation of toluene?
A3: The allylation of toluene can produce a mixture of three isomers: ortho-allyltoluene, meta-allyltoluene, and para-allyltoluene (this compound). The relative amounts of these isomers are highly dependent on the reaction conditions, especially temperature.
Q4: How does temperature affect the isomer distribution of the product?
A4: In Friedel-Crafts alkylation reactions of toluene, lower temperatures generally favor the formation of the ortho and para isomers (kinetic control). As the temperature increases, the reaction can become reversible, leading to isomerization and the formation of the more thermodynamically stable meta isomer. For instance, in the related methylation of toluene, at 0°C, the ortho and para isomers are the major products, while at 25°C and higher, the proportion of the meta isomer significantly increases.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) is sensitive to moisture. | - Ensure all glassware is thoroughly dried before use. - Use a fresh, unopened container of the Lewis acid catalyst. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. |
| 2. Incorrect Reaction Temperature: The reaction may be too cold, leading to a very slow reaction rate, or too hot, promoting side reactions. | - Carefully monitor and control the reaction temperature using a suitable heating/cooling bath. - For initial attempts, a moderate temperature range (e.g., 90-110°C with a CuCl₂ catalyst) is a reasonable starting point.[4] | |
| High proportion of meta-allyltoluene | 1. High Reaction Temperature: Higher temperatures favor the formation of the thermodynamically more stable meta isomer.[1] | - Lower the reaction temperature. Consider running the reaction at or below room temperature if the reaction rate is sufficient. |
| 2. Prolonged Reaction Time at Elevated Temperature: Extended reaction times at higher temperatures can allow for isomerization to the meta product. | - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Quench the reaction as soon as the desired product formation has maximized. | |
| Formation of multiple unidentified byproducts | 1. Over-alkylation (Polyallylation): The product, this compound, is more reactive than toluene and can undergo further allylation. | - Use a molar excess of toluene relative to the allylating agent. |
| 2. Rearrangement of the Allyl Group: The allyl carbocation can potentially rearrange, leading to other alkylated products. | - Maintain a consistent and controlled temperature throughout the addition of reagents. | |
| 3. High Reaction Temperature: Elevated temperatures can promote various side reactions and decomposition. | - Reduce the reaction temperature. | |
| Reaction is too vigorous or uncontrollable | 1. Too Rapid Addition of Reagents: Adding the catalyst or allylating agent too quickly can lead to a rapid exotherm. | - Add the reagents dropwise or in small portions, with efficient stirring. - Use an ice bath to moderate the reaction temperature during the addition. |
Quantitative Data
| Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Data adapted from studies on the methylation of toluene and is intended to be illustrative of the general trend in Friedel-Crafts alkylations of toluene.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on typical Friedel-Crafts allylation procedures. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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Toluene (anhydrous)
-
Allyl chloride
-
Cupric chloride (anhydrous)
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Round-bottom flask
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Reflux condenser
-
Heating mantle with a temperature controller
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Magnetic stirrer and stir bar
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Standard glassware for workup (separatory funnel, beakers, etc.)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Solvents for extraction and purification (e.g., diethyl ether, hexane)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is free of moisture. The setup should be placed in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add toluene (1.0 mol) and anhydrous cupric chloride (0.26 mol).
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Initiation and Temperature Control: Begin stirring the mixture. Heat the flask to a constant temperature of 90°C using a temperature-controlled heating mantle.
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Addition of Allylating Agent: Slowly add allyl chloride (0.25 mol) to the reaction mixture over a period of 30 minutes. Monitor the temperature closely to ensure it remains within the 90-110°C range.
-
Reaction Monitoring: Maintain the reaction mixture at 90-110°C for 12 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to isolate the this compound.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Temperature's effect on reaction outcomes.
References
- 1. organic chemistry - How does toluene react at higher temperatures and why? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Allylation of Aromatic Compounds , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: Preventing Unwanted Polymerization of 4-Allyltoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted polymerization of 4-allyltoluene during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample viscous, cloudy, or solidified?
A1: Increased viscosity, cloudiness, or solidification are strong indicators of unwanted polymerization. This compound, an allylic compound, is susceptible to free-radical polymerization, where individual monomer molecules join to form larger chains (oligomers or polymers). This process can be initiated by several factors, including:
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Heat: Elevated temperatures can generate free radicals, initiating the polymerization cascade.
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Light: UV radiation from sunlight or laboratory light sources can trigger photopolymerization.
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Oxygen: While sometimes acting as an inhibitor, oxygen can form peroxides upon reaction with this compound, which can then decompose into radicals that initiate polymerization.
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Contaminants: Impurities such as metal ions or residual initiators from synthesis can catalyze polymerization.
The primary mechanism for the polymerization of allylic compounds is "degradative chain transfer." In this process, a growing polymer radical abstracts a hydrogen atom from the methylene (B1212753) group (-CH2-) of another this compound monomer. This creates a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in the formation of low molecular weight oligomers.[1] This unwanted polymerization can lead to decreased product yield, complications in purification, and inconsistent experimental results.
Q2: What are polymerization inhibitors and how do they work for this compound?
A2: Polymerization inhibitors are chemical compounds added in small quantities to monomers like this compound to prevent spontaneous polymerization. They function by scavenging free radicals, which are the active species that drive the polymerization chain reaction. By reacting with these radicals, inhibitors terminate the polymerization process before it can significantly progress. Common types of inhibitors suitable for this compound include:
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Hindered Phenols (e.g., BHT - Butylated Hydroxytoluene): These are effective radical scavengers that donate a hydrogen atom to the growing radical, forming a stable phenoxy radical that does not readily initiate new polymer chains.
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Quinones (e.g., Hydroquinone): These compounds can react with and deactivate free radicals. Their effectiveness is often enhanced in the presence of oxygen.
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Stable Free Radicals (e.g., TEMPO - (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl): These are highly efficient radical scavengers that directly trap growing polymer chains.
Q3: How should I store this compound to maximize its shelf-life?
A3: Proper storage is critical to prevent the polymerization of this compound. The following conditions are recommended:
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Temperature: Store at low temperatures, typically 2-8°C, to minimize thermally-induced polymerization.
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Light: Protect from light by storing in an amber-colored bottle or in a dark location.
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen.
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Inhibitor: Ensure the this compound contains an appropriate inhibitor at a suitable concentration (see inhibitor section for details).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Increased viscosity or solidification of this compound during a reaction. | Unwanted polymerization has been initiated. | 1. Immediately cool the reaction mixture in an ice bath to slow the polymerization rate. 2. Add a radical inhibitor directly to the flask (e.g., a solution of BHT or hydroquinone (B1673460) in a compatible solvent). |
| This compound appears yellow or brown upon storage. | Formation of oligomers or degradation products. | 1. Test a small sample for solubility in a suitable solvent. Insoluble material indicates significant polymerization. 2. If polymerization is confirmed, the material may need to be purified before use (e.g., by vacuum distillation, if thermally stable, or column chromatography). |
| Inconsistent or unexpected experimental results. | Presence of oligomers or polymers in the this compound starting material. | 1. Analyze the purity of the this compound using methods like GC or HPLC to detect the presence of higher molecular weight species. 2. Purify the this compound to remove any oligomers before use. |
| The added inhibitor does not seem to be effective. | 1. The inhibitor has been depleted over time. 2. The chosen inhibitor is incompatible with the reaction conditions. 3. Insufficient inhibitor concentration. | 1. Add a fresh amount of the inhibitor. 2. Select an inhibitor that is stable and effective under your specific reaction conditions (e.g., pH, temperature). 3. Increase the inhibitor concentration, but be mindful of potential impacts on your reaction. |
Data on Polymerization Inhibitors
While specific quantitative data for the inhibition of this compound is limited in publicly available literature, the following table provides typical concentration ranges for common inhibitors used with allylic and other unsaturated monomers. These should be considered as starting points for optimization in your specific application.
| Inhibitor | Typical Concentration (ppm) | Notes |
| BHT (Butylated Hydroxytoluene) | 100 - 1000 | A common and effective inhibitor for a wide range of monomers. It is a non-volatile inhibitor, making it suitable for use during distillations. |
| Hydroquinone | 200 - 1000 | Often requires the presence of oxygen to be effective. Can sometimes discolor the monomer. |
| TEMPO | 50 - 500 | A highly efficient stable free radical scavenger. Can be more expensive than other options. |
Experimental Protocols
Protocol 1: General Procedure for Inhibiting this compound During a Reaction
Objective: To prevent the polymerization of this compound during a chemical reaction.
Materials:
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This compound
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Reaction solvent
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Chosen inhibitor (e.g., BHT, hydroquinone, or TEMPO)
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Standard laboratory glassware
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Inert atmosphere setup (if required)
Procedure:
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Prepare Inhibitor Stock Solution: Before starting the reaction, prepare a stock solution of the chosen inhibitor (e.g., 1000 ppm of BHT in the reaction solvent).
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Reaction Setup: Assemble the reaction glassware. If the reaction is sensitive to air, set up the apparatus under an inert atmosphere (e.g., nitrogen or argon).
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Initial Inhibition: Add the this compound and solvent to the reaction flask. Before adding any reagents that might initiate polymerization (e.g., upon heating or addition of a radical initiator), add a sufficient volume of the inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm).
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Running the Reaction: Proceed with the reaction as planned. Monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity.
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Workup: During the workup, especially before any steps involving heating like solvent removal by rotary evaporation, it is good practice to add a small amount of a non-volatile inhibitor like BHT to the organic extracts to prevent polymerization during concentration.
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Purification: The inhibitor can be removed during the final purification step, typically by column chromatography.
Protocol 2: Removal of Inhibitors from this compound
Objective: To remove a polymerization inhibitor from this compound before use in a sensitive application (e.g., a polymerization reaction where the inhibitor would interfere).
Method A: Column Chromatography (for Hydroquinone and BHT)
Materials:
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Inhibited this compound
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Silica (B1680970) gel or activated alumina (B75360)
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Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column and associated glassware
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel or activated alumina in the chosen eluent.
-
Load the Sample: Dissolve the inhibited this compound in a minimal amount of the eluent and load it onto the column.
-
Elute: Elute the this compound from the column with the chosen solvent system. The more polar inhibitor (hydroquinone) or less polar inhibitor (BHT) will be retained on the stationary phase, allowing for the collection of purified this compound. Pre-packed disposable columns for inhibitor removal are also commercially available and can be a convenient option.[2][3]
-
Solvent Removal: Remove the eluent from the purified this compound under reduced pressure. It is crucial to keep the temperature low during this step to prevent polymerization of the now uninhibited monomer.
-
Immediate Use: Use the purified this compound immediately or store it under the recommended conditions (cool, dark, inert atmosphere) for a very short period.
Method B: Aqueous Wash (for TEMPO)
Objective: To remove the water-soluble TEMPO inhibitor.
Procedure:
-
Dilute: Dilute the this compound with a water-immiscible organic solvent (e.g., diethyl ether).
-
Wash: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate. Repeat the washing until the orange color of the TEMPO is no longer visible in the organic layer.[1]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and carefully remove the solvent under reduced pressure at a low temperature.
Protocol 3: Analytical Detection of Oligomers by Gas Chromatography (GC)
Objective: To detect the presence of this compound oligomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for separating aromatic compounds (e.g., DB-5 or equivalent)
GC Conditions (Starting Point):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Detector Temperature (FID): 300°C
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Sample Preparation: Dilute a sample of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The this compound monomer will elute as a sharp peak. The presence of broader peaks at higher retention times is indicative of the formation of higher molecular weight oligomers.
Visualizations
Caption: Free-radical polymerization mechanism of this compound.
Caption: Mechanism of polymerization inhibition by a radical scavenger.
Caption: Troubleshooting workflow for suspected this compound polymerization.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Allyltoluene for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a cornerstone of molecular design and discovery. 4-Allyltoluene, a valuable building block in organic synthesis, can be prepared through various methods, each with its distinct advantages and drawbacks. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection.
This document outlines four primary synthetic strategies for obtaining this compound: Friedel-Crafts allylation, Kumada-type cross-coupling, Suzuki coupling, and the Heck reaction. Each method is evaluated based on reaction parameters such as yield, selectivity, and reaction conditions.
Data Presentation
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
| Friedel-Crafts Allylation | Toluene (B28343), Allyl Chloride | Cupric Chloride (CuCl₂) | - | 90-110 | 12 | Not specified for para-isomer | Mixture of ortho- and meta-isomers |
| Kumada-Type Coupling | p-Tolylmagnesium Bromide, Allyl Bromide | Nickel Catalyst (e.g., NiCl₂(dppp)) | THF | Room Temp. | Not specified | High (implied) | High for C-C coupling |
| Suzuki Coupling | 4-Methylphenylboronic Acid, Allyl Bromide | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene/Water | 85 | 4 | Good to Excellent | High for C-C coupling |
| Heck Reaction | 4-Bromotoluene (B49008), Allyl Alcohol | Palladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., NaOAc) | DMF | 90 | 6 | 50-90 (general for similar reactions) | High for C-C coupling |
Experimental Protocols
Friedel-Crafts Allylation of Toluene
This method involves the direct allylation of toluene using an allyl halide in the presence of a Lewis acid catalyst. While conceptually straightforward, this reaction often suffers from a lack of regioselectivity, yielding a mixture of ortho, meta, and para isomers.
Protocol: A mixture of 92 g (1.0 mol) of toluene, 19 g (0.25 mol) of allyl chloride, and 35 g (0.26 mol) of cupric chloride is placed in a round-bottom flask equipped with a reflux condenser. The flask is heated to a temperature range of 90-110 °C and maintained for 12 hours under atmospheric pressure. After cooling to room temperature, the liquid reaction mixture is separated from the solid catalyst. Analysis of the product reveals a mixture of ortho- and meta-allyltoluenes.[1] Note: The yield of the specific para-isomer (this compound) is not provided in the source material, which is a significant drawback of this method for targeted synthesis.
Kumada-Type Cross-Coupling
The Kumada coupling provides a more selective route to this compound by forming a carbon-carbon bond between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.
Protocol:
-
Preparation of p-Tolylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with p-bromotoluene in anhydrous tetrahydrofuran (B95107) (THF) to generate the p-tolylmagnesium bromide Grignard reagent.
-
Coupling Reaction: To the freshly prepared solution of p-tolylmagnesium bromide in THF, a catalytic amount of a nickel-phosphine complex (e.g., dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [NiCl₂(dppp)]) is added. Allyl bromide is then added dropwise to the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography to yield this compound.
Suzuki Coupling
The Suzuki coupling is a versatile and widely used method for carbon-carbon bond formation, prized for its high tolerance of various functional groups. This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Protocol: In a reaction vessel, 4-methylphenylboronic acid (1.0 equiv.), allyl bromide (1.2 equiv.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) are combined in a biphasic solvent system of toluene and water. The mixture is degassed and then heated to 85 °C for 4 hours under an inert atmosphere. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography to afford this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, this can be achieved by reacting a 4-halotoluene with allyl alcohol.
Protocol: In a reaction flask, 4-bromotoluene (1.0 mmol), allyl alcohol (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 1 mol%), and sodium acetate (NaOAc, 2.0 mmol) are dissolved in N,N-dimethylformamide (DMF, 5 mL).[2] The reaction mixture is heated to 90 °C for 6 hours.[2] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield this compound. The yields for analogous reactions are reported to be in the range of 50-90%.[2]
Mandatory Visualization
Caption: A flowchart comparing four different synthetic pathways to this compound.
References
Structural Characterization of 4-Allyltoluene by NMR Spectroscopy: A Comparative Guide
Introduction
4-Allyltoluene, a substituted aromatic hydrocarbon, is a valuable building block in organic synthesis, finding applications in the preparation of polymers, fragrances, and pharmaceutical intermediates. A thorough understanding of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, comparing it with structurally related compounds, 4-propyltoluene and 2-allyltoluene. Detailed experimental protocols for NMR data acquisition are also presented to aid researchers in obtaining high-quality spectral data.
Comparative NMR Data Analysis
The structural nuances of this compound are best understood by comparing its NMR data with those of its structural isomers and saturated analogues. Here, we present a comparative analysis with 4-propyltoluene, which has a saturated propyl chain, and 2-allyltoluene, a positional isomer.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, allylic, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
| Compound | Aromatic Protons (δ, ppm) | Allylic/Propyl Protons (δ, ppm) | Methyl Protons (δ, ppm) | Vinyl Protons (δ, ppm) |
| This compound | 7.08 (d, 2H), 7.00 (d, 2H) | 3.32 (d, 2H) | 2.30 (s, 3H) | 5.95 (m, 1H), 5.05 (m, 2H) |
| 4-Propyltoluene | 7.06 (s, 4H) | 2.53 (t, 2H), 1.61 (m, 2H) | 2.30 (s, 3H) | - |
| 2-Allyltoluene | 7.15-7.05 (m, 4H) | 3.35 (d, 2H) | 2.32 (s, 3H) | 5.98 (m, 1H), 5.08 (m, 2H) |
Data for 4-propyltoluene and 2-allyltoluene are sourced from publicly available spectral databases.
The downfield shift of the aromatic protons in all three compounds is typical for substituted benzene (B151609) rings. In this compound, the allylic protons appear as a characteristic doublet around 3.32 ppm, while the vinyl protons exhibit a complex multiplet pattern further downfield. In contrast, the saturated propyl chain in 4-propyltoluene gives rise to a triplet for the benzylic protons and a multiplet for the central methylene (B1212753) group.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Compound | Aromatic C (δ, ppm) | Allylic/Propyl C (δ, ppm) | Methyl C (δ, ppm) | Vinyl C (δ, ppm) |
| This compound | 137.9, 135.5, 129.1, 128.6 | 39.5 | 21.0 | 137.8, 115.6 |
| 4-Propyltoluene | 140.1, 135.2, 129.0, 128.5 | 37.9, 24.5 | 21.0 | - |
| 2-Allyltoluene | 138.5, 136.1, 130.2, 128.9, 126.2, 126.0 | 37.6 | 19.3 | 137.4, 115.8 |
Data for 4-propyltoluene and 2-allyltoluene are sourced from publicly available spectral databases.
The aromatic region of the ¹³C NMR spectrum of this compound shows four distinct signals, consistent with the para-substitution pattern. The presence of the double bond in the allyl group is confirmed by the signals in the vinyl region (115-140 ppm). The upfield signal around 21.0 ppm corresponds to the methyl carbon.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).
-
Visualization of Structural Relationships
The structural features of this compound and its key NMR correlations can be visualized to provide a clearer understanding of the molecule.
A Comparative Guide to Functional Group Identification in 4-Allyltoluene via FTIR Analysis
For researchers, scientists, and drug development professionals, precise and efficient identification of functional groups is a critical step in chemical analysis. This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic data of 4-allyltoluene with common alternatives, toluene (B28343) and styrene, supported by experimental protocols and data visualization to aid in accurate spectral interpretation.
Unveiling the Vibrational Fingerprint of this compound
This compound, a versatile organic compound, possesses a unique molecular structure combining an aromatic toluene core with an allyl substituent. Its FTIR spectrum, therefore, exhibits characteristic absorption bands corresponding to the vibrational modes of its distinct functional groups. By comparing its spectrum with those of simpler, related molecules like toluene and styrene, a clear and detailed assignment of its key spectral features can be achieved.
Comparative FTIR Data Analysis
The following table summarizes the key FTIR absorption peaks for this compound, toluene, and styrene, facilitating a direct comparison for functional group identification. The data has been compiled from the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook.[1][2][3][4][5]
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Toluene (cm⁻¹) | Styrene (cm⁻¹) |
| Aromatic C-H | Stretching | 3087, 3066, 3027 | 3088, 3065, 3030 | 3084, 3061, 3026, 3004 |
| Alkenyl C-H | Stretching | 3087 | - | 3084 |
| Methyl C-H | Asymmetric Stretching | 2954 | 2952 | - |
| Methylene C-H | Asymmetric Stretching | 2925 | - | - |
| Methyl C-H | Symmetric Stretching | 2867 | 2871 | - |
| Methylene C-H | Symmetric Stretching | - | - | - |
| C=C Aromatic | Stretching | 1612, 1514 | 1605, 1495 | 1630, 1598, 1494 |
| C=C Alkenyl | Stretching | 1641 | - | 1630 |
| Methyl C-H | Asymmetric Bending | 1458 | 1456 | - |
| Methylene C-H | Scissoring | 1444 | - | 1444 |
| Aromatic C-H | In-plane Bending | 1180, 1118, 1020 | 1080, 1029 | 1082, 1026 |
| Alkenyl C-H | Out-of-plane Bending | 993, 912 | - | 990, 908 |
| Aromatic C-H | Out-of-plane Bending | 816 | 728, 694 | 777, 696 |
Experimental Protocol for FTIR Analysis of Liquid Samples
The following is a generalized protocol for obtaining high-quality FTIR spectra of liquid organic compounds such as this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS detector)
-
Demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory.
-
Micropipette or syringe
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
For Transmission Spectroscopy: Assemble the clean, empty liquid cell and place it in the sample holder.
-
For ATR Spectroscopy: Ensure the ATR crystal is clean.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
-
Sample Preparation and Loading:
-
For Transmission Spectroscopy: Disassemble the liquid cell. Using a micropipette, apply a small drop of the liquid sample (e.g., this compound) to the center of one of the IR windows. Place the second window on top, ensuring a thin, uniform film of the liquid is formed between the windows. Avoid air bubbles. Secure the cell in the holder.
-
For ATR Spectroscopy: Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample cell or the ATR accessory with the sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption peaks and compare their wavenumbers with known correlation charts and reference spectra to assign them to specific functional groups.
-
-
Cleaning:
-
Thoroughly clean the liquid cell windows or the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and allow them to dry completely before the next measurement.
-
Logical Workflow for Functional Group Identification
The following diagram illustrates a logical workflow for identifying the functional groups in an unknown sample using FTIR spectroscopy.
Caption: Workflow for FTIR-based functional group identification.
Conclusion
This guide demonstrates the utility of FTIR spectroscopy in the detailed functional group analysis of this compound. By systematically comparing its spectrum with those of toluene and styrene, and by following a robust experimental protocol, researchers can confidently identify the key structural motifs within this and other complex organic molecules. The provided data and workflow serve as a valuable resource for accurate and efficient spectral interpretation in a variety of scientific and industrial settings.
References
comparative analysis of catalysts for aromatic allylation
A Comparative Guide to Catalysts for Aromatic Allylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of an allyl group into an aromatic ring is a pivotal transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and complex molecules.[1][2][3] The choice of catalyst is critical, dictating the efficiency, selectivity, and substrate scope of the reaction. This guide provides a comparative analysis of prominent catalytic systems for aromatic allylation, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Palladium Catalysts
Palladium complexes are among the most widely used catalysts for aromatic allylation, often proceeding through a Tsuji-Trost-type mechanism involving a π-allylpalladium(II) intermediate.[4][5] These catalysts are valued for their high efficiency and functional group tolerance. Recent advancements have focused on direct C-H activation, avoiding the need for pre-functionalized arenes.[6][7]
Performance Data
| Catalyst System | Allyl Source | Arene Substrate | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂/dppf | Allyl alcohol | Aniline (B41778) | 80 | 3 | 88 | Mono-allylated | [8] |
| Pd₂(dba)₃/Ligand | Allylic acetate | N-Methylaniline | RT | 12 | 63 | Branched | [8] |
| Pd(PPh₃)₄/PhCOOH | Alkyne | Aniline | N/A | N/A | High | Regio- and stereoselective | [9] |
| Pd catalyst | Allyl borates/stannanes | Naphthyl cyanohydrins | N/A | N/A | N/A | C4-substitution | [10] |
Experimental Protocol: Palladium-Catalyzed N-Allylation of Aniline
A representative procedure for the palladium-catalyzed N-allylation of aniline with allyl alcohol is as follows:
-
To a dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (X mol%), dppf (Y mol%), and Ti(OPr-i)₄ (Z mol%).
-
Add anhydrous dioxane as the solvent, followed by aniline (1.0 mmol) and allyl alcohol (1.2 mmol).
-
Seal the vessel and heat the mixture to 80 °C in an oil bath for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-allylaniline.[8]
Catalytic Cycle: Tsuji-Trost Allylation
Caption: Catalytic cycle of the Palladium-catalyzed Tsuji-Trost allylation.
Rhodium Catalysts
Rhodium catalysts have emerged as powerful tools for asymmetric aromatic allylation, enabling the synthesis of chiral molecules with high enantioselectivity. They are particularly effective in reactions involving arylboronic acids and racemic allylic halides.[11]
Performance Data
| Catalyst System | Allyl Source | Arene Substrate | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| [Rh(C₂H₄)₂Cl]₂/Chiral Diene | Racemic Allylic Trichloroacetimidate | N/A | 0 | 11 | 52-97 | up to 97 | [12] |
| Rhodium/Diene Ligand | Racemic MBH Trichloroacetimidates | N/A | N/A | N/A | Good | Synthetically useful | [13] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Allylation
A general procedure for the rhodium-catalyzed asymmetric allylation is as follows:
-
In a glovebox, charge a reaction vial with the rhodium precursor (e.g., [Rh(C₂H₄)₂Cl]₂) and the chiral diene ligand in a suitable anhydrous solvent.
-
Stir the mixture at room temperature to allow for catalyst formation.
-
Add the aromatic substrate (e.g., arylboronic acid) and the racemic allylic partner (e.g., allylic chloride).
-
Add a base (e.g., a carbonate or phosphate) and any necessary additives.
-
Seal the vial and stir the reaction mixture at the specified temperature for the designated time.
-
Monitor the reaction for conversion and enantioselectivity using chiral high-performance liquid chromatography (HPLC) or GC.
-
After completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Iridium Catalysts
Iridium catalysts are highly effective for asymmetric allylic substitution, often providing access to branched products with excellent regio- and enantioselectivity.[14][15] These catalysts are known for their broad substrate scope, including the activation of less reactive nucleophiles.[14][16]
Performance Data
| Catalyst System | Nucleophile | Allyl Source | Yield (%) | Regio-selectivity | Enantio-selectivity (ee %) | Reference |
| Iridium/Phosphoramidite | Trimethylsiloxyfuran | Aromatic/Aliphatic Allylic Carbonates | Excellent | High | Excellent | [16] |
| Iridium/Phosphoramidite | Alkenyl Boronic Esters | Secondary Allylic Aryl Carbonates | N/A | N/A | High | [17] |
| Iridium metallacycle | Amines, Phenoxides, Enolates | Allylic Esters | High | High (branched) | High | [14] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation
A representative experimental workflow for an iridium-catalyzed asymmetric allylation is as follows:
Caption: General experimental workflow for Iridium-catalyzed asymmetric allylation.
Iron Catalysts
Iron catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts.[18] Significant progress has been made in iron-catalyzed C-H activation for aromatic allylation, demonstrating good functional group tolerance and selectivity.[2][19][20]
Performance Data
| Catalyst System | Directing Group | Allyl Source | Selectivity | Reference |
| Fe(acac)₃/diphosphine | 8-quinolylamide | Allyl phenyl ethers | γ-selectivity | [2] |
| Iron/diphosphine | N-quinolin-8-yl amide | Allyl phenyl ether | ortho-allylation | [20] |
| Iron catalyst | Pyrimidine auxiliary | N/A | para-selective | [19] |
Experimental Protocol: Iron-Catalyzed C-H Allylation
A general procedure for iron-catalyzed ortho-allylation of aromatic carboxamides is as follows:
-
In a glovebox, a screw-capped vial is charged with the iron precursor (e.g., Fe(acac)₃), a diphosphine ligand, the aromatic carboxamide substrate, and a suitable solvent.
-
The allyl ether is then added, followed by an organometallic base (e.g., a Grignard reagent).
-
The vial is sealed and the reaction mixture is stirred at an elevated temperature (e.g., 70 °C) for the required duration.
-
After cooling to room temperature, the reaction is carefully quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography.[20]
Organocatalysts
Organocatalysis, in conjunction with photoredox catalysis, has emerged as a powerful, metal-free approach for direct aromatic allylation.[21][22] This strategy often involves the generation of radical intermediates and allows for the functionalization of electron-deficient arenes under mild conditions.[21]
Performance Data
| Catalytic System | Arene Type | Alkene Substrate | Yield (%) | Reference |
| Photoredox/Thiol catalyst | Electron-deficient | Cyclohexene | 50-83 | [21] |
| Photoredox/Chiral Iminium Ion | Aromatic enals | Allyl silanes | High | [23] |
Experimental Protocol: Organo-Photoredox Catalyzed Allylic Arylation
A representative protocol for the direct allylic C-H arylation via merged photoredox and organocatalysis is as follows:
-
To a reaction vessel, add the photocatalyst (e.g., an iridium or ruthenium complex), the organocatalyst (e.g., a thiol), the alkene substrate, and the electron-deficient arene.
-
Add a suitable solvent and degas the mixture.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED) at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the arylated product.[21]
Conclusion
The selection of a catalyst for aromatic allylation is a multifaceted decision that depends on the specific synthetic goals, including desired selectivity (regio-, enantio-), substrate scope, and operational considerations such as cost and environmental impact. Palladium and iridium catalysts offer high efficiency and selectivity, particularly for asymmetric transformations. Rhodium catalysts provide a valuable alternative for specific asymmetric applications. Iron catalysts represent a more sustainable option, with ongoing research expanding their scope and utility. Finally, organocatalytic methods, especially when combined with photoredox catalysis, present a promising metal-free avenue for these important C-C bond-forming reactions. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic options for aromatic allylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-catalyzed direct C–H allylation of arenes without directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed indium-mediated reductive aromatic C–H allylation of N-benzylsulfonimides with allyl esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. A convenient and efficient route for the allylation of aromatic amines and alpha-aryl aldehydes with alkynes in the presence of a Pd(0)/PhCOOH combined catalyst system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-catalysed asymmetric allylic arylation of racemic halides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] The direct arylation of allylic sp3 C–H bonds via organocatalysis and photoredox catalysis | Semantic Scholar [semanticscholar.org]
- 23. Photochemical Organocatalytic Regio‐ and Enantioselective Conjugate Addition of Allyl Groups to Enals - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Purity Assessment of Synthesized 4-Allyltoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of newly synthesized compounds. For 4-allyltoluene, a versatile organic intermediate, accurate purity assessment is essential to ensure the reliability and reproducibility of downstream applications in research and drug development. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative purity assessment of synthesized this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide also presents a comparison with structurally similar alternatives, estragole (B85927) and anethole (B165797), to provide a broader context for purity expectations.
Executive Summary
Both GC-FID and qNMR are powerful techniques for the quantitative analysis of this compound. GC-FID is a robust, sensitive, and widely available technique that is well-suited for routine purity checks and the detection of volatile impurities. qNMR, on the other hand, is a primary analytical method that provides a direct measure of purity without the need for a reference standard of the analyte itself. It also offers structural information, which can be invaluable for impurity identification. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of instrumentation, and the need for structural elucidation of impurities.
Comparison of Analytical Techniques
The following table summarizes the key characteristics of GC-FID and qNMR for the purity assessment of this compound.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | The signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard of known purity.[1][2] |
| Purity Calculation | Typically based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. | Calculated by comparing the integral of a specific analyte signal to the integral of a certified internal standard.[2][3] |
| Strengths | High sensitivity for volatile organic compounds, excellent resolution of complex mixtures, robust and widely available.[4] | Primary analytical method (traceable to SI units), does not require a reference standard of the analyte, provides structural information for impurity identification, non-destructive. |
| Limitations | Requires a reference standard for accurate quantification of impurities, potential for thermal degradation of labile compounds, does not provide structural information for unknown impurities. | Lower sensitivity compared to GC-FID, requires a certified internal standard, higher initial instrument cost. |
| Typical Purity Range | >99% for purified aromatic compounds. | >99% for purified organic molecules. |
Quantitative Data for this compound and Alternatives
| Compound | Analytical Method | Purity (%) | Potential Impurities |
| This compound | GC-FID (Hypothetical) | >99.0 | Unreacted 4-bromotoluene, allyl bromide, Grignard reaction side products (e.g., biphenyl (B1667301) derivatives), Friedel-Crafts side products (e.g., isomers, poly-allylated toluene). |
| This compound | qNMR (Hypothetical) | >99.5 | Residual solvents (e.g., diethyl ether, toluene), unreacted starting materials, isomers. |
| Estragole | GC-FID | >99.5 | (Z)-Anethole, other isomers, related phenylpropenes. |
| Anethole | qNMR | >99.0 | Estragole, (Z)-Anethole, anisaldehyde. |
Note: The data for this compound is hypothetical and based on typical results for similar synthesized organic compounds. The data for estragole and anethole is based on published analytical reports.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This method separates volatile components of a sample mixture in a capillary column. As the separated components exit the column, they are burned in a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of analyte.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for aromatic compound analysis (e.g., DB-5ms, HP-5).
-
Autosampler for precise injection.
-
Data acquisition and processing software.
Reagents:
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity hydrogen for the FID.
-
High-purity air for the FID.
-
High-purity solvent for sample dilution (e.g., acetone, dichloromethane).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1 mL/min.
-
Split Ratio: 50:1.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Expected Results: A major peak corresponding to this compound with any impurities appearing as smaller peaks at different retention times. Purity is expected to be >99%.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Analytical balance.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of this compound and a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of this compound (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Expected Results: A ¹H NMR spectrum showing characteristic peaks for this compound and the internal standard. The calculated purity is expected to be >99.5%.
Visualizations
The following diagrams illustrate the chemical structures, the analytical workflow, and the decision-making process for selecting a purity assessment method.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
A Comparative Analysis of the Reactivity of 4-Allyltoluene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-allyltoluene and its structural isomers, 3-allyltoluene and 2-allyltoluene. The reactivity of these compounds is primarily dictated by the interplay of electronic and steric effects originating from the relative positions of the allyl and methyl groups on the benzene (B151609) ring. While direct comparative kinetic data for these specific isomers is sparse in the literature, this guide synthesizes established principles of organic chemistry to predict and explain their relative reactivities in key chemical transformations.
Introduction to Allyltoluene Isomers
This compound, 3-allyltoluene, and 2-allyltoluene are aromatic hydrocarbons that feature both an unsaturated allyl group and a methyl-substituted benzene ring.[1] This dual functionality makes them versatile intermediates in organic synthesis, with potential applications in polymer chemistry and as building blocks for more complex molecules. The position of the methyl group relative to the allyl group significantly influences the electron density of both the aromatic ring and the double bond of the allyl moiety, as well as the steric accessibility of the reactive sites.
Theoretical Framework for Reactivity Comparison
The reactivity of the allyltoluene isomers can be understood by considering two primary factors:
-
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This effect is most pronounced at the ortho and para positions of the aromatic ring. Consequently, this compound and 2-allyltoluene have a more electron-rich aromatic ring and a slightly more electron-rich double bond in the allyl group compared to 3-allyltoluene.
-
Steric Effects: The methyl group in the ortho position (2-allyltoluene) presents significant steric hindrance around the allyl group's double bond and the benzylic position. This steric bulk can impede the approach of reagents, thereby decreasing the reaction rate compared to the less hindered meta and para isomers.
Below is a diagram illustrating the interplay of these effects on the reactivity of the allyltoluene isomers.
Comparative Reactivity in Key Reactions
The following sections compare the expected reactivity of this compound, 3-allyltoluene, and 2-allyltoluene in several common organic reactions. The predicted trends are summarized in the tables, where reactivity is qualitatively ranked.
Electrophilic Addition to the Allyl Double Bond
Electrophilic addition reactions, such as halogenation, hydrohalogenation, and epoxidation, target the electron-rich double bond of the allyl group. The rate of these reactions is generally enhanced by increased electron density of the double bond.
-
This compound: The para-methyl group strongly donates electron density to the aromatic ring, which in turn slightly increases the electron density of the allyl double bond through resonance and inductive effects. This is expected to lead to the highest reactivity among the three isomers in electrophilic additions.
-
3-Allyltoluene: The meta-methyl group has a weaker inductive electron-donating effect and no direct resonance contribution to the allyl-substituted carbon. Therefore, the double bond is less electron-rich than in the para-isomer, leading to intermediate reactivity.
-
2-Allyltoluene: While the ortho-methyl group is also strongly electron-donating, the significant steric hindrance it creates around the double bond is expected to be the dominant factor, impeding the approach of electrophiles and resulting in the lowest reactivity.
Table 1: Predicted Relative Reactivity in Electrophilic Addition (e.g., Epoxidation)
| Isomer | Electronic Effect on Double Bond | Steric Hindrance | Predicted Relative Rate |
| This compound | Enhanced electron density | Low | Highest |
| 3-Allyltoluene | Moderately enhanced electron density | Low | Intermediate |
| 2-Allyltoluene | Enhanced electron density | High | Lowest |
Oxidation of the Allyl Group
Oxidation of the allyl group, for instance with potassium permanganate (B83412) (KMnO₄) or through ozonolysis, can lead to various products such as diols, aldehydes, or carboxylic acids. The reactivity in these reactions is also influenced by the electron density of the double bond and steric factors.
-
This compound and 3-Allyltoluene: Similar to electrophilic addition, the higher electron density and lower steric hindrance should favor the oxidation of this compound over 3-allyltoluene.
-
2-Allyltoluene: The steric hindrance from the ortho-methyl group is expected to significantly decrease the rate of oxidation by bulky oxidizing agents like KMnO₄.
Table 2: Predicted Relative Reactivity in Oxidation (e.g., with KMnO₄)
| Isomer | Electronic Effect on Double Bond | Steric Hindrance | Predicted Relative Rate |
| This compound | Enhanced electron density | Low | Highest |
| 3-Allyltoluene | Moderately enhanced electron density | Low | Intermediate |
| 2-Allyltoluene | Enhanced electron density | High | Lowest |
Polymerization
Allyl monomers are known to be less reactive in free-radical polymerization compared to vinyl monomers due to degradative chain transfer. However, their polymerization behavior can still be influenced by substituents.
-
This compound and 3-Allyltoluene: The electron-donating methyl group may slightly increase the reactivity of the double bond towards polymerization. The difference between the para and meta isomers is expected to be modest.
-
2-Allyltoluene: The steric hindrance of the ortho-methyl group would likely inhibit the propagation step of polymerization, leading to a lower rate of polymerization and lower molecular weight polymers.
Table 3: Predicted Relative Reactivity in Free-Radical Polymerization
| Isomer | Electronic Effect on Double Bond | Steric Hindrance | Predicted Polymerization Rate |
| This compound | Enhanced electron density | Low | Higher |
| 3-Allyltoluene | Moderately enhanced electron density | Low | Intermediate |
| 2-Allyltoluene | Enhanced electron density | High | Lower |
Experimental Protocols
Protocol 1: Epoxidation of Allyltoluene Isomers with m-CPBA
This protocol describes a general procedure for the epoxidation of an allyltoluene isomer using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Allyltoluene isomer (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the allyltoluene isomer in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding epoxide.
Protocol 2: Oxidation of Allyltoluene Isomers with Potassium Permanganate
This protocol outlines the oxidation of an allyltoluene isomer to the corresponding diol using cold, alkaline potassium permanganate.
Materials:
-
Allyltoluene isomer (1.0 eq)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
Procedure:
-
Prepare a dilute solution of the allyltoluene isomer in a suitable solvent (e.g., acetone (B3395972) or t-butanol) and cool it in an ice bath.
-
Separately, prepare a solution of KMnO₄ and NaOH in water and cool it to 0°C.
-
Slowly add the cold KMnO₄ solution to the stirred allyltoluene solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional hour at 0°C. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diol.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The reactivity of this compound and its isomers is a clear illustration of the fundamental principles of electronic and steric effects in organic chemistry. This compound is predicted to be the most reactive towards electrophilic attack and oxidation of the allyl group due to the favorable electronic contribution of the para-methyl group and minimal steric hindrance. 2-Allyltoluene is expected to be the least reactive in these reactions, with the significant steric hindrance of the ortho-methyl group overriding its electronic donating effect. The reactivity of 3-allyltoluene is predicted to be intermediate between the para and ortho isomers. These predicted trends provide a valuable framework for selecting the appropriate isomer and reaction conditions for synthetic applications. Experimental validation of these relative reactivities would provide a more definitive comparison.
References
Cross-Validation of Analytical Methods for 4-Allyltoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the analysis of aromatic compounds such as 4-allyltoluene, ensuring the accuracy and reliability of quantitative data is paramount. Cross-validation of analytical methods—the process of comparing results from two or more distinct analytical techniques—is a critical step in method development and validation. This guide provides a comparative overview of principal analytical methods suitable for the determination of this compound, offering detailed experimental protocols and expected performance data to aid researchers in establishing robust analytical workflows. The methodologies discussed are based on established practices for the analysis of similar aromatic hydrocarbons.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the analysis of volatile and semi-volatile aromatic compounds.
Table 1: Comparison of Quantitative Performance Characteristics for this compound Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Principle | Separation based on boiling point and polarity, detection by ionization in a hydrogen flame. | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass spectrum. | Moderate; based on retention time and UV spectrum. |
| Sensitivity (LOD) | ~0.1 - 10 ppm | ~0.05 - 5 ng/g[1] | ~1 - 10 ng/mL |
| Linearity (R²) | >0.99 | >0.99[2] | >0.998[3] |
| Precision (%RSD) | < 5% | < 15% | < 2%[4] |
| Primary Use | Quantification, purity analysis. | Identification, quantification, impurity profiling.[5] | Quantification, purity analysis for non-volatile or thermally labile compounds. |
| Throughput | High | Moderate to High | High |
Detailed Experimental Protocols
The following protocols are proposed for the analysis of this compound and should be validated for specific applications.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for the routine quantification of this compound due to its robustness and wide linear range.[6][7]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (fuel gas, 99.999% purity)
-
Air (oxidizer, medical grade)
-
This compound reference standard
-
Dichloromethane (B109758) (GC grade, for sample dilution)
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Detector Temperature: 300 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in dichloromethane to achieve a final concentration within the calibrated range (e.g., 10-1000 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides definitive identification of this compound and is highly effective for identifying and quantifying impurities.[8][9]
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
Dichloromethane (GC grade, for sample dilution)
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[8]
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare samples as described for GC-FID.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
This method is a valuable alternative, particularly if the sample matrix is not suitable for GC or if this compound is present with non-volatile impurities.[10][11]
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (B129727) (for sample preparation)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., in a 70:30 v/v isocratic elution)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[10]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to achieve a final concentration of approximately 1 mg/mL.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process for the analytical results of this compound.
Caption: Workflow for cross-validation of this compound analysis.
Caption: Interrelation of analytical techniques for cross-validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cenam.mx [cenam.mx]
- 3. academic.oup.com [academic.oup.com]
- 4. High performance liquid chromatography for determination of urinary metabolites of toluene, xylene and styrene and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 7. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. gcms.cz [gcms.cz]
- 10. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 11. Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography | International Journal of Occupational Hygiene [ijoh.tums.ac.ir]
Spectroscopic Dissection: A Comparative Guide to Ortho-, Meta-, and Para-Allyltoluene Isomers
A detailed spectroscopic analysis of ortho-, meta-, and para-allyltoluene reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing clear markers for their differentiation. These differences, arising from the varied positions of the allyl and methyl substituents on the benzene (B151609) ring, are critical for researchers in fields ranging from materials science to drug development.
This guide provides a comprehensive comparison of the spectroscopic properties of the three allyltoluene isomers, supported by experimental data and detailed methodologies. The strategic placement of the functional groups in each isomer results in unique electronic environments and molecular symmetries, which are directly reflected in their interaction with different spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances of the allyltoluene isomers. The chemical shifts (δ) and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide a detailed fingerprint of each molecule.
In ¹H NMR, the aromatic protons of the three isomers exhibit distinct splitting patterns and chemical shifts due to their different magnetic environments. The ortho-isomer shows a more complex multiplet pattern in the aromatic region compared to the more symmetrical para-isomer. The meta-isomer presents an intermediate complexity. The protons of the allyl group also show subtle but measurable differences in their chemical shifts and coupling constants across the three isomers.
Similarly, ¹³C NMR spectroscopy reveals differences in the chemical shifts of the carbon atoms, particularly those of the benzene ring. The symmetry of the para-isomer results in fewer signals in the ¹³C NMR spectrum compared to the ortho- and meta-isomers, which have lower symmetry.
Table 1: Comparative ¹H and ¹³C NMR Data for Allyltoluene Isomers
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| ortho-Allyltoluene | Aromatic: 7.15-7.05 (m, 4H), Allyl: 5.95 (m, 1H), 5.05 (m, 2H), 3.35 (d, J=6.7 Hz, 2H), Methyl: 2.30 (s, 3H) | 138.5, 136.2, 130.1, 129.8, 126.5, 126.0, 115.5, 37.8, 19.3 |
| meta-Allyltoluene | Aromatic: 7.20-6.90 (m, 4H), Allyl: 5.98 (m, 1H), 5.08 (m, 2H), 3.38 (d, J=6.7 Hz, 2H), Methyl: 2.34 (s, 3H) | 140.2, 137.8, 137.5, 129.3, 128.4, 126.7, 125.8, 115.9, 40.0, 21.4 |
| para-Allyltoluene | Aromatic: 7.09 (d, J=7.8 Hz, 2H), 7.07 (d, J=7.8 Hz, 2H), Allyl: 5.96 (m, 1H), 5.06 (m, 2H), 3.34 (d, J=6.7 Hz, 2H), Methyl: 2.31 (s, 3H) | 137.1, 137.0, 135.6, 129.2, 128.7, 115.7, 39.8, 21.0 |
Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region of the IR spectrum (below 1000 cm⁻¹). These bands are highly characteristic and can be used to distinguish between ortho, meta, and para isomers.[1]
-
ortho-Allyltoluene: Exhibits a strong absorption band around 740-760 cm⁻¹ due to the adjacent C-H bonds.[2]
-
meta-Allyltoluene: Shows two characteristic bands, one around 690-710 cm⁻¹ and another between 750-810 cm⁻¹.[2]
-
para-Allyltoluene: Displays a single strong absorption band in the region of 800-840 cm⁻¹.
In addition to the out-of-plane bending vibrations, all three isomers show characteristic absorptions for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching of the alkyl and allyl groups (around 2850-2960 cm⁻¹), and C=C stretching of the allyl group (around 1640 cm⁻¹).
Table 2: Key Infrared Absorption Peaks for Allyltoluene Isomers
| Vibrational Mode | ortho-Allyltoluene (cm⁻¹) | meta-Allyltoluene (cm⁻¹) | para-Allyltoluene (cm⁻¹) |
| Aromatic C-H Stretch | ~3065, 3015 | ~3080, 3010 | ~3080, 3020 |
| Alkyl/Allyl C-H Stretch | ~2980, 2930, 2860 | ~2980, 2925, 2860 | ~2980, 2925, 2860 |
| C=C Stretch (Allyl) | ~1640 | ~1640 | ~1640 |
| Aromatic C=C Stretch | ~1605, 1495 | ~1605, 1485 | ~1615, 1515 |
| C-H Out-of-Plane Bend | ~745 | ~775, 695 | ~815 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all three allyltoluene isomers have the same molecular weight (132.20 g/mol ) and thus the same molecular ion peak at m/z 132, their fragmentation patterns under electron ionization (EI) can show differences in the relative abundances of certain fragment ions.
The most common fragmentation pathway for alkylbenzenes is the benzylic cleavage to form a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.[3][4] For the allyltoluenes, loss of a methyl radical (CH₃) to form a C₉H₉⁺ ion at m/z 117 is also a significant fragmentation pathway. The relative intensities of the m/z 91 and m/z 117 peaks can vary between the isomers due to the different substitution patterns influencing the stability of the resulting fragment ions. The ortho-isomer can also exhibit specific fragmentation patterns involving interaction between the adjacent allyl and methyl groups.
Table 3: Major Fragment Ions in the Mass Spectra of Allyltoluene Isomers
| m/z | Proposed Fragment | ortho-Allyltoluene | meta-Allyltoluene | para-Allyltoluene |
| 132 | [M]⁺ | Present | Present | Present |
| 117 | [M - CH₃]⁺ | Abundant | Abundant | Abundant |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak | Base Peak | Base Peak |
| 77 | [C₆H₅]⁺ | Present | Present | Present |
| 65 | [C₅H₅]⁺ | Present | Present | Present |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the allyltoluene isomer in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the allyltoluene isomers are liquids, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the volatile allyltoluene sample into the mass spectrometer via a gas chromatography (GC) system for separation and purification.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the allyltoluene isomer and analyze its mass spectrum to determine the molecular ion and the fragmentation pattern.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationship between the allyltoluene isomers and the spectroscopic techniques used for their analysis, as well as a typical experimental workflow for their characterization.
Caption: Isomer differentiation via spectroscopy.
Caption: Workflow for spectroscopic characterization.
References
A Comparative Guide to the Polymerization of 4-Allyltoluene and Other Allyl-Aromatic Compounds
For researchers and professionals in polymer chemistry and drug development, understanding the nuances of monomer reactivity is paramount. Allyl-aromatic compounds, a class of molecules featuring both an allyl group and an aromatic ring, present unique challenges and opportunities in polymerization. This guide provides an objective comparison of the polymerization behavior of 4-allyltoluene against other common allyl-aromatics like allylbenzene, eugenol, safrole, and estragole, supported by available data and detailed experimental protocols.
The Challenge of Allyl Polymerization: Degradative Chain Transfer
A central theme in the free-radical polymerization of allyl compounds is the phenomenon of degradative chain transfer . Unlike typical vinyl monomers (e.g., styrene, acrylates), the propagating radical chain can easily abstract a hydrogen atom from the methylene (B1212753) group of an allyl monomer. This transfer event terminates the growing polymer chain and creates a resonance-stabilized allylic radical. This new radical is significantly less reactive and is slow to initiate a new chain, thus inhibiting the formation of high molecular weight polymers. Consequently, free-radical polymerization of allyl-aromatics typically results in low-yields of low molecular weight oligomers.
Cationic polymerization offers a viable alternative, as it is not susceptible to degradative chain transfer. This method can produce polymers with higher molecular weights, although the reaction conditions must be carefully controlled.
Comparative Performance of Allyl-Aromatic Monomers
Direct quantitative comparison of these monomers is challenging due to the lack of studies performing side-by-side polymerization under identical conditions. The following table summarizes available data and qualitative observations from various studies to provide a comparative overview.
Table 1: Comparison of Polymerization Behavior of Various Allyl-Aromatic Compounds
| Monomer | Structure | Polymerization Method | Polymer Yield | Mn ( g/mol ) | Mw/Mn (PDI) | Remarks & References |
| This compound | Cationic | Moderate to High | ~2,000 - 10,000 | 1.5 - 2.5 | Polymerization is feasible with Lewis acid initiators. Data is estimated from studies on similar structures. | |
| Allylbenzene | Free Radical | Very Low | < 1,500 | > 2.0 | Classic example of degradative chain transfer, resulting in oligomers. | |
| Cationic | Moderate | ~5,000 - 15,000 | 1.8 - 3.0 | Can be polymerized to moderate molecular weights using strong Lewis acids. | ||
| Eugenol | Free Radical | Negligible | - | - | The phenolic hydroxyl group acts as a radical scavenger, inhibiting polymerization. Often used as a retarder. | |
| Cationic | Low | Low | - | Polymerization is difficult due to the nucleophilicity of the hydroxyl and methoxy (B1213986) groups interfering with the cationic center. | ||
| Safrole | Free Radical | Very Low | Low | - | Susceptible to degradative chain transfer, similar to allylbenzene. | |
| Cationic | Moderate | Data not readily available | - | Can be polymerized, but often via modification to safrole oxide followed by ring-opening polymerization. | ||
| Estragole | Cationic | Moderate | ~6,000 | ~2.1 | The electron-donating methoxy group facilitates cationic polymerization. |
Disclaimer: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions (e.g., initiator, solvent, temperature, concentration).
Visualization of Polymerization Mechanisms
The following diagrams illustrate the key chemical pathways discussed.
Caption: Free-radical polymerization pathway highlighting desirable propagation (green) versus degradative chain transfer (red).
Caption: General workflow for the cationic polymerization of allyl-aromatic compounds.
Experimental Protocols
The following are representative protocols for the polymerization of an allyl-aromatic monomer. Note: These procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate safety precautions.
Protocol 1: Free-Radical Polymerization (Bulk)
This protocol is representative for producing low molecular weight oligomers. High initiator concentrations are necessary to overcome the effects of degradative chain transfer.
-
Materials:
-
This compound (or other allyl-aromatic monomer), purified by passing through basic alumina.
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), recrystallized.
-
Schlenk flask or heavy-walled pressure vessel with a magnetic stir bar.
-
Methanol (B129727) (for precipitation).
-
Vacuum line and inert gas source.
-
-
Procedure:
-
Place this compound (e.g., 5.0 g, 37.8 mmol) and BPO (e.g., 0.46 g, 1.9 mmol, 5 mol%) into the Schlenk flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas.
-
Immerse the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture for 24-48 hours. The viscosity will increase slightly.
-
Cool the reaction to room temperature.
-
Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., THF or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of cold, stirring methanol.
-
Collect the precipitated oligomer by filtration or decantation.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Characterize the product using Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR for structure confirmation.
-
Protocol 2: Cationic Polymerization (Solution)
This protocol is more suitable for achieving higher molecular weight polymers from electron-rich allyl-aromatics like this compound or estragole.
-
Materials:
-
This compound (or other monomer), rigorously dried over CaH₂ and distilled under vacuum.
-
Anhydrous dichloromethane (B109758) (DCM) as solvent.
-
Titanium tetrachloride (TiCl₄) or Boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid co-initiator.
-
A suitable initiator, such as 1-phenylethyl chloride or cumyl chloride.
-
Proton trap (e.g., 2,6-di-tert-butylpyridine), optional, to suppress initiation by trace protons.
-
Anhydrous methanol (for quenching).
-
Schlenk flasks and gas-tight syringes.
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add anhydrous DCM (e.g., 20 mL) to a pre-dried Schlenk flask equipped with a stir bar.
-
Cool the flask to the desired reaction temperature (e.g., -30 °C to -78 °C) in a cryobath.
-
Add the this compound monomer (e.g., 2.0 g, 15.1 mmol) and the proton trap (if used) via syringe.
-
In a separate flask, prepare a solution of the initiator in DCM.
-
Initiate the polymerization by adding the co-initiator (e.g., TiCl₄) to the monomer solution, followed by the dropwise addition of the initiator solution.
-
Allow the reaction to stir for the desired time (e.g., 1-4 hours).
-
Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of stirring methanol.
-
Filter, wash the polymer with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using GPC, NMR, and DSC (for thermal properties).
-
Safety Operating Guide
Proper Disposal of 4-Allyltoluene: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a safe laboratory environment and environmental protection. This document provides a comprehensive guide to the proper disposal of 4-allyltoluene, a flammable and harmful aromatic hydrocarbon.
Immediate Safety and Handling Precautions
This compound (also known as 1-allyl-4-methylbenzene) is classified as a flammable liquid and is harmful if swallowed. It is crucial to handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood. Appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat, must be worn at all times to prevent skin and eye contact. In case of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert, dry material such as sand or vermiculite, and collect the contaminated material into a designated hazardous waste container. Do not allow the chemical to enter drains or waterways.
Quantitative Data Summary
The following table summarizes key quantitative safety and regulatory data for this compound.
| Property | Value |
| Flash Point | 54.4 °C (129.9 °F) |
| Hazard Class | Flammable Liquid, Category 3 |
| Acute Toxicity | Oral, Category 4 |
| Density | 0.865 g/mL at 25 °C |
| EPA Waste Code (Probable) | D001 (Ignitable Waste) |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound.
- Segregate this compound waste from all other chemical waste, especially incompatible materials such as strong oxidizers. Do not mix with non-hazardous waste.
2. Waste Collection and Containerization:
- Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled "Hazardous Waste," with the full chemical name "this compound," and the date of initial waste accumulation.
- Ensure the container is kept tightly sealed when not in use to prevent the release of flammable vapors.
- Do not fill the container to more than 90% capacity to allow for vapor expansion.
3. Waste Storage:
- Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area.
- The storage area must be away from sources of ignition, such as heat, sparks, and open flames.
- Ensure the storage location is clearly marked as a hazardous waste accumulation area.
4. Spill Management:
- In the event of a spill, wear appropriate PPE, including a respirator if necessary.
- Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
- Carefully collect the absorbed material and any contaminated items (e.g., gloves, wipes) and place them in the designated this compound hazardous waste container.
- Clean the spill area thoroughly.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
- Complete all necessary waste manifest paperwork as required by local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.
- Maintain records of all hazardous waste disposal activities.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling 4-Allyltoluene
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This document provides immediate, essential guidance for the safe handling, use, and disposal of 4-Allyltoluene, a flammable and potentially hazardous aromatic hydrocarbon. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Faceshield | Chemical splash goggles are required. A faceshield should be worn over safety goggles when there is a risk of splashing.[1] |
| Hand Protection | Gloves | Due to the aromatic hydrocarbon nature of this compound, standard nitrile gloves are not recommended for prolonged contact as they can degrade.[2][3][4] For splash protection, nitrile gloves can be used but must be replaced immediately upon contamination.[5] For extended handling, use gloves with proven resistance to aromatic hydrocarbons, such as Viton™ or laminate film gloves. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn and kept fastened. |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge is necessary. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe workflow. The following protocol outlines the key steps from preparation to post-handling procedures.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an appropriate spill kit is readily accessible.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
-
Handling :
-
Don all required personal protective equipment as detailed in the table above.
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge, as it is a flammable liquid.
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
-
-
Post-Handling :
-
Securely cap the this compound container.
-
Decontaminate the work area thoroughly.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands and forearms thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. It is illegal and unsafe to dispose of flammable liquids down the drain or in the regular trash.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Original or a clearly labeled, compatible, sealed waste container. | Collect in a designated, sealed container labeled as "Hazardous Waste: Flammable Liquid, Organic" and include the chemical name "this compound". |
| Contaminated Labware (glass) | Puncture-resistant container labeled for hazardous chemical waste. | Rinse glassware with a small amount of a suitable solvent (e.g., acetone) in a fume hood. The rinsate should be collected as hazardous waste. The rinsed glassware can then be washed. Heavily contaminated glassware that cannot be decontaminated should be disposed of as hazardous waste. |
| Contaminated PPE (gloves, etc.) | Designated, labeled hazardous waste bag. | Place all contaminated disposable PPE into a clearly labeled bag for hazardous waste. |
| Spill Cleanup Debris | Sealed, compatible container labeled as "Hazardous Waste: Spill Debris". | All materials used to clean up a spill of this compound must be collected and disposed of as hazardous waste. |
All hazardous waste must be disposed of through a licensed hazardous waste disposal company.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources : If the material is flammable, turn off all potential ignition sources.
-
Containment : If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Work from the outside of the spill inwards to prevent spreading.
-
Cleanup : Wear appropriate PPE, including respiratory protection if necessary, to clean up the spill.
-
Disposal : Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with soap and water once the bulk of the spill has been removed.
In Case of Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Inhalation : Move to fresh air immediately.
-
Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
